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  • Product: 2,8-Diaminononanedioic acid
  • CAS: 98951-66-7

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2,8-diaminononanedioic acid

An In-Depth Technical Guide to 2,8-Diaminononanedioic Acid: Structure, Properties, and Potential Applications Abstract This technical guide provides a comprehensive overview of 2,8-diaminononanedioic acid, a dicarboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2,8-Diaminononanedioic Acid: Structure, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2,8-diaminononanedioic acid, a dicarboxylic acid containing two amino groups. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established chemical principles to elucidate its chemical structure, predict its physicochemical properties, propose a viable synthetic route, and discuss its potential applications. This guide is intended for researchers, scientists, and drug development professionals interested in novel diamino acids and their potential use as building blocks in polymer chemistry, as chelating agents, or in the development of new therapeutic agents.

Introduction: The Significance of α,ω-Diamino Dicarboxylic Acids

Long-chain α,ω-diamino dicarboxylic acids are a unique class of molecules that combine the functionalities of both amino acids and dicarboxylic acids. This dual functionality makes them valuable building blocks for a variety of applications. The two amino groups and two carboxylic acid groups can participate in polymerization reactions to form polyamides and polyesters with unique properties, such as increased flexibility and thermal stability, imparted by the long aliphatic chain.[1] Furthermore, the presence of both acidic and basic functional groups allows these molecules to act as effective chelating agents for metal ions.[2] In the realm of biological sciences, diamino acids and their derivatives have been explored for their roles in various physiological processes and as components of therapeutic agents.[3][4]

This guide focuses on a specific member of this class, 2,8-diaminononanedioic acid, providing a detailed exploration of its characteristics and potential.

Chemical Structure and Stereochemistry

2,8-Diaminononanedioic acid possesses a nine-carbon aliphatic chain with carboxylic acid groups at both ends (C1 and C9) and amino groups at the C2 and C8 positions. The presence of chiral centers at the alpha-carbons (C2 and C8) gives rise to multiple stereoisomers.

IUPAC Name and Synonyms
  • IUPAC Name: 2,8-diaminononanedioic acid

  • Synonyms: DL-2,8-Diaminononanedioic acid

  • CAS Number: 98951-66-7 (for the DL form)[5]

Molecular Formula and Weight
  • Molecular Formula: C₉H₁₈N₂O₄[6]

  • Molecular Weight: 218.25 g/mol [6]

Stereoisomers

The two chiral centers at C2 and C8 mean that 2,8-diaminononanedioic acid can exist in three stereoisomeric forms:

  • (2S, 8S)-2,8-diaminononanedioic acid (L,L-form)

  • (2R, 8R)-2,8-diaminononanedioic acid (D,D-form)

  • (2R, 8S)-2,8-diaminononanedioic acid (meso-form, which is achiral due to a plane of symmetry)

The designation "DL" in the common synonym indicates a racemic mixture of the L,L and D,D enantiomers.

G cluster_0 (2S, 8S)-2,8-diaminononanedioic acid cluster_1 (2R, 8R)-2,8-diaminononanedioic acid cluster_2 (2R, 8S)-2,8-diaminononanedioic acid (meso) 2S_8S HOOC-CH(NH₂)-(CH₂)₅-CH(NH₂)-COOH 2R_8R HOOC-CH(NH₂)-(CH₂)₅-CH(NH₂)-COOH 2R_8S HOOC-CH(NH₂)-(CH₂)₅-CH(NH₂)-COOH

Caption: Stereoisomers of 2,8-diaminononanedioic acid.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 2,8-Diaminononanedioic Acid

PropertyPredicted ValueRationale and Comparative Data
Melting Point (°C) > 250 (decomposes)Similar to other amino acids and diamino dicarboxylic acids which exhibit strong intermolecular hydrogen bonding, leading to high melting points and decomposition before melting. For example, L,L-Diaminopimelic acid has a melting point of 300 °C.[7]
Boiling Point (°C) Not applicableDecomposes at high temperatures before boiling.
Water Solubility Moderately solubleThe presence of four polar functional groups (two carboxyl and two amino) suggests good water solubility. However, the long C9 alkyl chain will decrease solubility compared to shorter-chain diamino dicarboxylic acids.
pKa Values pKa₁ (α-COOH): ~2.2pKa₂ (ω-COOH): ~4.5pKa₃ (α-NH₃⁺): ~9.5pKa₄ (ω-NH₃⁺): ~10.5Based on typical pKa values for the α-carboxyl and α-amino groups of amino acids, and the carboxyl and amino groups of long-chain dicarboxylic and diamino compounds. The inductive effect of one carboxyl group increases the acidity of the other.[8]
logP (Octanol-Water Partition Coefficient) < 0The high polarity due to the four functional groups suggests a negative logP value, indicating a preference for the aqueous phase.

Proposed Synthesis Pathway

A plausible synthetic route to 2,8-diaminononanedioic acid can be adapted from established methods for α-amino acid synthesis, such as the amination of α-halo acids.[9][10]

G Nonanedioic_acid Nonanedioic Acid Dibromo_acid 2,8-Dibromononanedioic Acid Nonanedioic_acid->Dibromo_acid Br₂, PBr₃ (Hell-Volhard-Zelinskii) Diamino_acid 2,8-Diaminononanedioic Acid Dibromo_acid->Diamino_acid Excess NH₃

Caption: Proposed synthesis of 2,8-diaminononanedioic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 2,8-Dibromononanedioic Acid

This step utilizes the Hell-Volhard-Zelinskii reaction to brominate the alpha-carbons of nonanedioic acid.

  • To a flask containing nonanedioic acid (1 equivalent), add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

  • Slowly add bromine (2.2 equivalents) to the reaction mixture.

  • Heat the mixture at 80-100 °C until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture and slowly add water to hydrolyze the acyl bromide intermediate.

  • The crude 2,8-dibromononanedioic acid can be purified by recrystallization.

Step 2: Synthesis of 2,8-Diaminononanedioic Acid

This step involves the nucleophilic substitution of the bromine atoms with ammonia.

  • Dissolve the 2,8-dibromononanedioic acid in a large excess of concentrated aqueous ammonia.

  • Stir the mixture in a sealed pressure vessel at room temperature for several days, or at a slightly elevated temperature to accelerate the reaction.

  • After the reaction is complete, remove the excess ammonia under reduced pressure.

  • The resulting racemic mixture of 2,8-diaminononanedioic acid can be purified by ion-exchange chromatography or recrystallization.

Potential Applications

While specific applications for 2,8-diaminononanedioic acid have not been documented, its structure suggests potential uses in several fields.

Polymer Chemistry

As a monomer, 2,8-diaminononanedioic acid can be used in the synthesis of polyamides and polyesters.[1] The long, flexible nonane chain would likely impart increased elasticity and lower the melting point of the resulting polymers compared to those made with shorter-chain diamino dicarboxylic acids. These properties could be advantageous in the production of specialty fibers, engineering plastics, and adhesives.

Chelating Agents

The presence of two amino and two carboxyl groups makes 2,8-diaminononanedioic acid a potential tetradentate ligand for various metal ions.[2] This could be useful in applications such as:

  • Water treatment: for the removal of heavy metal ions.

  • Industrial catalysis: as a ligand to stabilize and modify the reactivity of metal catalysts.

  • Medical applications: as a component of contrast agents for MRI or in chelation therapy.

Drug Development

Derivatives of diamino acids are being investigated for various therapeutic purposes.[3][4] Given the structural similarities to compounds like 2-aminoadipic acid, which has been studied in the context of metabolic disorders,[11][12][13] 2,8-diaminononanedioic acid could serve as a scaffold for the development of new drugs. Its D-isomers could also be incorporated into peptides to increase their resistance to enzymatic degradation.[3]

Predicted Spectroscopic Properties

¹H NMR Spectroscopy

In a D₂O solvent, the ¹H NMR spectrum is expected to show:

  • A triplet at ~3.5-3.8 ppm corresponding to the two protons at the C2 and C8 positions.

  • Multiplets in the range of ~1.2-2.0 ppm corresponding to the protons of the methylene groups in the aliphatic chain.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show:

  • A signal at ~175-180 ppm for the two carboxylic acid carbons.

  • A signal at ~55-60 ppm for the two alpha-carbons (C2 and C8).

  • A series of signals between ~20-40 ppm for the methylene carbons of the aliphatic chain.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands:

  • A broad O-H stretch from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.

  • A C=O stretch from the carboxylic acid groups at ~1700-1725 cm⁻¹.

  • An N-H stretch from the amino groups at ~3300-3500 cm⁻¹.

  • An N-H bend from the amino groups at ~1550-1650 cm⁻¹.

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ would be observed at m/z 219.13. Common fragmentation patterns would involve the loss of water (H₂O) and formic acid (HCOOH) from the carboxylic acid groups, and ammonia (NH₃) from the amino groups.[14]

Potential Biological Activity and Toxicology

There is no specific toxicological data available for 2,8-diaminononanedioic acid. As a long-chain diamino dicarboxylic acid, it is likely to have low acute toxicity. However, comprehensive toxicological studies would be required to ascertain its safety profile.

Its biological activity is also uncharacterized. Structurally related molecules like 2-aminoadipic acid have been shown to play a role in glucose and lipid metabolism.[12] It is plausible that 2,8-diaminononanedioic acid could interact with similar biological pathways. Further research is needed to explore its potential biological effects.

Conclusion

2,8-Diaminononanedioic acid is a molecule with significant potential stemming from its unique bifunctional nature. While direct experimental data is currently scarce, this guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a practical approach to obtaining this compound for further study. Its potential applications in polymer science, as a chelating agent, and in drug discovery warrant further investigation. This guide serves as a foundational resource to stimulate and support future research into this promising chemical entity.

References

  • Alchem.Pharmtech. CAS 98951-66-7 | 2,8-Diaminononanedioic acid.
  • HENAN SUNLAKE ENTERPRISE CORPOR
  • The Role of Long-Chain Dicarboxylic Acids in Modern M
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Ferderigos, N., et al. (1995). Synthesis of (1,6-alpha,alpha'-diaminosuberic acid)oxytocin ('dicarba-oxytocin'). PubMed.
  • Synthesis of Amino Acids. (2022, September 25). Chemistry LibreTexts.
  • Dicarboxylic Acids. (2021, July 31). Chemistry LibreTexts.
  • Mueller, D. S. (2023, September 11).
  • Vamecq, J., et al. (2019). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. PMC - NIH.
  • PubChem. L,L-Diaminopimelic acid | C7H14N2O4 | CID 439283.
  • Synthesis of Amino Acids. (n.d.). In Organic Chemistry: A Tenth Edition.
  • Glutamic acid. (n.d.). In Wikipedia.
  • Livestock Metabolome Database: [1H,13C] 2D NMR Spectrum (LMDB00144).
  • Vedha-Peters, K., et al. (2006). Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids. PMC.
  • Hoare, D. S., & Work, E. (1955).
  • Hutton, C. A., et al. (2012).
  • Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. (n.d.). Longdom Publishing.
  • BMRB entry bmse000037 - L-Glutamic Acid.
  • Chen, Z., & Liu, D. (2020).
  • PubChem. 2-Aminooctanedioic acid | C8H15NO4 | CID 77937.
  • Antia, M., Hoare, D. S., & Work, E. (n.d.). The stereoisomers of α∈-diaminopimelic acid. 3. Properties and distribution of diaminopimelic acid racemase, an enzyme causing interconversion of the ll and meso isomers. PMC.
  • Amino acids. (n.d.). Medizinische Fakultät Münster.
  • Stereoisomers of 2,6-diaminopimelic acid (1) and lanthionine (2). (n.d.).
  • Total synthesis of diazonamide A. (n.d.). Chemical Science (RSC Publishing).
  • Li, X., et al. (2019). 2-Aminoadipic acid protects against obesity and diabetes. PubMed.
  • Fang, Y., et al. (2025). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. PMC.
  • Shi, Y., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy.
  • Shi, Y., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. MDPI.
  • O'Neal, R. M., et al. (1968). The `neurotoxicity' of l-2,4-diaminobutyric acid. PMC.
  • Wang, T. J., et al. (2013). 2-Aminoadipic acid is a biomarker for diabetes risk. PubMed - NIH.
  • Kennedy, G. L. (2018). Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: A second update.
  • Linares, M. L., et al. (2006). Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins. SciSpace.
  • Carlier, J., et al. (2016). Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI)
  • D(-)-Glutamic acid | 6893-26-1. (2026, March 13). ChemicalBook.
  • The safety of monosodium glutamate demonstrated in 28-day and 90-day dietary toxicity studies with Sprague-Dawley rats. (2026, March 9).

Sources

Exploratory

Engineering Biological Pathways: The Mechanistic Role of 2,8-Diaminononanedioic Acid in Transsulfuration and Peptide Ligation

Executive Summary 2,8-Diaminononanedioic acid (also known as 2,8-diaminoazelaic acid) is a 9-carbon bis-amino dicarboxylic acid[1]. While it is not a naturally occurring canonical amino acid, its unique structural homolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,8-Diaminononanedioic acid (also known as 2,8-diaminoazelaic acid) is a 9-carbon bis-amino dicarboxylic acid[1]. While it is not a naturally occurring canonical amino acid, its unique structural homology to natively occurring metabolites—specifically cystathionine and cystine—makes it a highly valuable synthetic probe in advanced biochemical research[2][3]. This technical guide explores the compound’s dual utility: acting as a steric probe in the transsulfuration pathway for hydrogen sulfide (H2S) modulation, and serving as a dicarba-isostere to direct synthetic peptide folding pathways.

Part 1: Modulating the Transsulfuration Pathway

Causality & Mechanism of Enzyme Inhibition

Cystathionine γ-lyase (CSE) is a critical enzyme in the transsulfuration pathway. It is responsible for converting cystathionine to cysteine, and subsequently generating hydrogen sulfide (H2S)—a vital gaseous signaling molecule implicated in inflammatory responses, endotoxic shock, and rheumatoid arthritis[4]. Developing specific inhibitors for CSE is a major focus in pharmacological drug development[4].

2,8-Diaminononanedioic acid serves as a dethia (sulfur-free) analog of cystathionine[2]. The native cystathionine molecule contains a thioether bond with a 6-atom spacer between its carboxyl groups. By replacing the sulfur atom with a methylene group, researchers create carba-analogs that resist enzymatic cleavage[2].

The exact isostere of cystathionine is 2,7-diaminooctanedioic acid (an 8-carbon backbone). However, 2,8-diaminononanedioic acid contains a 9-carbon backbone, meaning it is lengthened by exactly one methylene group[2][4]. This single methylene extension is mechanistically profound. When introduced to the PLP-dependent active site of CSE, the elongated backbone creates significant steric hindrance. Kinetic assays reveal that while the exact C8 dethia analog increases the IC50 13-fold compared to the baseline inhibitor CPC (S-3-carboxypropyl-L-cysteine), the C9 backbone of 2,8-diaminononanedioic acid increases the IC50 27-fold[2][4]. This drastic shift demonstrates the rigid spatial constraints of the CSE active site and validates the use of chain-lengthened analogs to map enzyme pocket dimensions[4].

Quantitative Binding Kinetics

The following table summarizes the structure-activity relationship (SAR) of cystathionine analogs binding to CSE, highlighting how backbone length dictates inhibitory potency.

CompoundStructural FeatureRelative IC50 (vs CPC)Estimated IC50 (μM)Mechanistic Impact
S-3-Carboxypropyl-L-cysteine (CPC) Thioether, C7 backbone1x~71Baseline high-affinity binding
2,7-Diaminooctanedioic acid Dethia analog (C8 backbone)13x~923Loss of sulfur interaction
2,8-Diaminononanedioic acid Dethia analog, lengthened (C9)27x~1917Steric clash in active site
ll-2,6-Diaminopimelic acid Dethia analog, shortened (C7)49x~3479Suboptimal active site reach
Protocol 1: Self-Validating CSE Inhibition Kinetics Assay

To accurately measure the inhibitory kinetics of 2,8-diaminononanedioic acid, the following self-validating in vitro assay is recommended:

  • Buffer Preparation: Prepare 100 mM HEPES buffer (pH 7.4) containing 0.15 mM L-cystathionine (substrate) and 1 mM DTNB (Ellman's reagent for thiol detection).

  • Enzyme Introduction: Add recombinant human CSE to a final concentration of 10 μg/mL. Causality: This specific concentration ensures a steady-state kinetic phase that is easily measurable within a standard 10-minute observation window.

  • Inhibitor Titration: Introduce 2,8-diaminononanedioic acid at varying concentrations (0.1 mM to 10 mM). Self-Validation: Include a vehicle control (0 mM inhibitor) to establish the maximum velocity ( Vmax​ ), and a 10 mM CPC positive control to establish the baseline for complete competitive inhibition.

  • Kinetic Monitoring: Continuously monitor absorbance at 412 nm at 37°C for 10 minutes. The formation of 5-thio-2-nitrobenzoate (TNB) directly correlates with cysteine production.

  • Data Synthesis: Calculate the IC50 using non-linear regression analysis of the initial velocity ( v0​ ) versus inhibitor concentration.

Transsulfuration Homocysteine Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine CBS Enzyme CSE Cystathionine γ-lyase (CSE) Cystathionine->CSE Cysteine Cysteine Cysteine->CSE H2S Hydrogen Sulfide (H2S) CSE->Cysteine Cleavage CSE->H2S H2S Synthesis DND 2,8-Diaminononanedioic Acid DND->CSE Competitive Binding

Fig 1: Transsulfuration pathway highlighting CSE-mediated H2S synthesis and targeted inhibition.

Part 2: Directing Synthetic Folding Pathways via Native Chemical Ligation

Causality & Mechanism of Peptide Ligation

In the realm of peptide therapeutics, disulfide bridges (cystine) are critical for maintaining bioactive conformations. However, during the oxidative refolding of complex, multiple-cystine peptides, disulfide scrambling often leads to misfolded, thermodynamically trapped, and inactive products[3].

To dictate the thermodynamic folding pathway, researchers replace a specific reducible disulfide bond with a stable hydrocarbon bridge[3][5]. Here, 2,8-diaminononanedioic acid acts as a one-methylene extended dicarba-analog of cystine[3]. By incorporating this non-reducible spacer via solid-phase cyclization, a selective, productive folding intermediate is formed[3][5].

Causality: This locked intermediate physically constrains the peptide backbone. It drives the subsequent oxidative refolding pathway to correctly pair the remaining residual cysteine residues without the risk of scrambling[3][5]. Furthermore, the extended backbone (n=5 methylene groups) provides the necessary structural flexibility to accommodate larger loop structures that a rigid, native disulfide bond cannot support[3].

Protocol 2: Solid-Phase Peptide Cyclization via Dicarba-Analog
  • Linear Synthesis: Synthesize the target peptide sequence on a solid support (e.g., Wang resin) utilizing standard Fmoc solid-phase peptide synthesis (SPPS).

  • Isostere Incorporation: Couple orthogonally protected 2,8-diaminononanedioic acid at the designated cross-link positions. Causality: Orthogonal protection ensures that only the specific carboxyl and amino groups intended for the bridge are reactive during the cyclization step.

  • Selective Deprotection: Treat the peptide-resin with 1% TFA in DCM to selectively remove the orthogonal protecting groups while keeping the peptide anchored safely to the resin.

  • On-Resin Cyclization: Induce lactamization using a 5-fold molar excess of HOBt and DCC in DMF/DCM. Adjust the pH to 7.5 using DIPEA. Self-Validation: Monitor the reaction completion using a standard Ninhydrin (Kaiser) test. A negative result (colorless/yellow) validates complete cyclization.

  • Cleavage and Oxidative Refolding: Cleave the cyclized intermediate from the resin using a standard TFA cocktail. Expose the intermediate to an oxidizing environment (e.g., air oxidation in an ammonium bicarbonate buffer) to allow residual cysteines to form native disulfide bonds, guided entirely by the pre-formed dicarba bridge.

PeptideFolding Linear Linear Peptide Synthesis Insertion 2,8-Diaminononanedioic Acid Insertion Linear->Insertion Cyclization Solid-Phase Cyclization Insertion->Cyclization Intermediate Productive Folding Intermediate Cyclization->Intermediate Oxidation Oxidative Refolding (Residual Cysteines) Intermediate->Oxidation Bioactive Bioactive Dicarba- Peptide Oxidation->Bioactive

Fig 2: Synthetic folding pathway utilizing 2,8-diaminononanedioic acid as a cystine isostere.

References

  • Zuhra, K., et al. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis. Journal of Biological Chemistry / PubMed Central (PMC). Available at:[Link]

  • Moroder, L., et al. Selenocysteine-Mediated Native Chemical Ligation and Isosteric Replacement. Thieme Connect / Synthesis. Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Application Profiling of 2,8-Diaminononanedioic Acid in Peptide Engineering and Enzyme Inhibition

Executive Summary In the landscape of modern peptide therapeutics and targeted enzyme inhibition, the structural fragility of native molecular bridges—such as reducible disulfide bonds or hydrolyzable thioethers—presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern peptide therapeutics and targeted enzyme inhibition, the structural fragility of native molecular bridges—such as reducible disulfide bonds or hydrolyzable thioethers—presents a significant pharmacokinetic hurdle. To overcome these limitations, drug development has pivoted toward isosteric carbon replacements. 2,8-Diaminononanedioic acid (2,8-DAND) , a 9-carbon α,ω -diaminodicarboxylic acid (CAS 98951-66-7), has emerged as a premier building block for these applications.

This technical whitepaper explores the core thermodynamic principles that govern the stability of 2,8-DAND. By analyzing its resistance to intramolecular cyclization, its utility in synthesizing highly stable "dicarba" peptide analogues[1], and its role in probing the thermodynamic binding constraints of cystathionine γ -lyase (CSE)[2], we provide a comprehensive guide for integrating this non-canonical amino acid into advanced drug discovery workflows.

Structural and Thermodynamic Profiling

Molecular Architecture and Ring Strain Dynamics

2,8-DAND features an azelaic (nonanedioic) acid backbone flanked by two α -amino groups. The core thermodynamic advantage of 2,8-DAND lies in its profound resistance to intramolecular lactamization.

Shorter diamino acids, such as 2,4-diaminobutyric acid or glutamic acid, readily undergo cyclization to form thermodynamically stable 5- or 6-membered lactams (e.g., pyroglutamate). In contrast, an intramolecular reaction between the α -amine and the distal carboxyl group of 2,8-DAND would require the formation of an 8- or 9-membered macrocycle. According to Baldwin's rules and classical ring-strain thermodynamics, medium-sized rings (8–11 members) suffer from severe transannular (Prelog) strain and highly unfavorable entropic penalties ( ΔS‡ ).

Because the aliphatic chain lacks the conformational pre-organization required to bring the nucleophilic amine and electrophilic carbonyl into a favorable Bürgi-Dunitz trajectory, 2,8-DAND remains exceptionally stable in its open-chain zwitterionic form during both storage and aggressive synthetic conditions.

Energy_Landscape Start 2,8-Diaminononanedioic Acid (Open Chain Zwitterion) Path1 Intramolecular Lactamization Start->Path1 Unfavorable ( ΔG > 0) Path2 Intermolecular Peptide Coupling Start->Path2 Favorable ( ΔG < 0) End1 8/9-Membered Ring (High Transannular Strain) Path1->End1 End2 Linear/Macrocyclic Peptide (Thermodynamically Stable) Path2->End2

Thermodynamic Energy Landscape of 2,8-DAND Intramolecular vs. Intermolecular Reactions.

Iso-Structural Replacement in Dicarba-Peptides

Disulfide bonds in therapeutic peptides (e.g., oxytocin) are highly susceptible to reduction by endogenous thiols like glutathione, leading to rapid metabolic clearance. Substituting the cystine disulfide bridge with 2,8-DAND yields a "dicarba" analogue[1],[3].

A standard disulfide bond has a dihedral angle preference of ~90° and a bond length of ~2.05 Å. Replacing this with a dicarba bridge (C–C bond length ~1.54 Å) requires a longer aliphatic chain to span the same 3D spatial gap without distorting the peptide backbone. The 9-carbon chain of 2,8-DAND provides exactly this optimal spanning distance. The resulting macrocycle is thermodynamically relaxed, retaining native receptor binding affinity while becoming completely impervious to redox degradation[1].

Quantitative Data: Thermodynamic and Kinetic Parameters

The thermodynamic stability and spatial footprint of 2,8-DAND directly dictate its behavior in biological systems. When utilized as a dethia analog to inhibit cystathionine γ -lyase (CSE), the backbone length strictly governs the thermodynamic binding affinity to the active site[2].

Table 1: Comparative Thermodynamic and Binding Properties of Aliphatic Analogs

CompoundCarbon Backbone LengthStructural Role / PropertyRelative IC50 for CSE Inhibition*Thermodynamic Cyclization Strain
S-3-Carboxypropyl-L-cysteine (CPC) N/A (Thioether)Potent CSE Inhibitor (Baseline)1x (Baseline, ~71 μM)N/A
2,6-Diaminopimelic acid 7 CarbonsShortened dethia analog49-fold increaseLow (Forms 6-membered lactam)
2,7-Diaminooctanedioic acid 8 CarbonsDethia analog of cystathionine13-fold increaseHigh (Forms 7-membered lactam)
2,8-Diaminononanedioic acid 9 CarbonsExtended dethia analog / Dicarba bridge27-fold increaseVery High (Forms 8/9-membered lactam)

*Note: Data derived from CSE inhibition assays[2]. Higher relative IC50 indicates lower binding affinity due to steric/thermodynamic penalties in the rigid enzyme active site.

Experimental Methodologies

To ensure absolute scientific integrity, the following protocols represent self-validating, field-proven systems for utilizing and analyzing 2,8-DAND.

Protocol 1: Solid-Phase Synthesis of Dicarba-Peptides Utilizing 2,8-DAND

Objective: To synthesize a metabolically stable peptide by incorporating 2,8-DAND as a non-reducible disulfide surrogate. Causality: By utilizing an orthogonally protected 2,8-DAND derivative (e.g., Fmoc-2,8-DAND(OAll)-OH), we can selectively form a carbon-only macrocycle on-resin. The orthogonal allyl protection prevents premature cyclization, allowing the linear sequence to reach thermodynamic equilibrium before the ring-closing step.

  • Resin Swelling & Deprotection: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Remove the Fmoc group using 20% piperidine in DMF. Reasoning: Proper swelling exposes the maximum number of reactive sites, ensuring high coupling efficiency for the bulky 2,8-DAND residue.

  • Coupling of 2,8-DAND: Pre-activate Fmoc-2,8-DAND(OAll)-OH using HBTU and DIPEA (1:1:2 molar ratio) in DMF for 3 minutes, then add to the resin. Reasoning: HBTU converts the carboxylic acid into a highly reactive OBt ester, facilitating rapid amide bond formation while the orthogonal OAll group protects the ω -carboxyl.

  • Peptide Elongation: Sequentially couple the remaining amino acids using standard Fmoc-SPPS protocols until the sequence is complete.

  • Selective Deprotection & Macrocyclization: Remove the Allyl/Alloc protecting groups using Pd(PPh3)4 and phenylsilane in DCM. Wash thoroughly, then induce on-resin macrocyclization using PyBOP/DIPEA. Reasoning: The high transannular strain of the 9-carbon backbone requires pseudo-dilution conditions (achieved via solid-phase tethering) to thermodynamically favor intramolecular macrocyclization over intermolecular oligomerization[3].

  • Global Cleavage: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the stable dicarba-peptide in cold diethyl ether.

SPPS_Workflow A Resin Loading & Deprotection B 2,8-DAND Coupling A->B C Peptide Elongation B->C D On-Resin Macrocyclization C->D E Stable Dicarba Peptide D->E

Workflow of Dicarba-Peptide Synthesis utilizing 2,8-Diaminononanedioic Acid.

Protocol 2: Thermodynamic Stability Assessment via Differential Scanning Calorimetry (DSC)

Objective: To quantify the thermal stability ( Tm​ ) and unfolding enthalpy ( ΔHcal​ ) of the 2,8-DAND-containing peptide compared to its native disulfide counterpart. Causality: Replacing a flexible disulfide with a rigidified dicarba bridge alters the folding free energy ( ΔG ). DSC directly measures the heat capacity of unfolding, validating the thermodynamic superiority of the dicarba analog[4].

  • Sample Preparation: Dissolve the purified dicarba-peptide in 50 mM phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL. Degas the solution under vacuum for 10 minutes. Reasoning: Degassing prevents micro-bubble formation during heating, which would cause artefactual endothermic spikes in the thermogram.

  • Baseline Equilibration: Load the sample and a matched buffer reference into the DSC cells. Equilibrate at 20°C for 15 minutes to establish a stable thermodynamic baseline.

  • Thermal Ramping: Scan from 20°C to 100°C at a constant rate of 1°C/min. Reasoning: A slow, controlled scan rate ensures the unfolding process remains at thermodynamic equilibrium, allowing accurate calculation of ΔHcal​ .

  • Data Deconvolution: Subtract the buffer baseline and fit the thermogram to a non-two-state unfolding model to extract the melting temperature ( Tm​ ).

References

  • Synthesis of Oxytocin Analogues with Replacement of Sulfur by Carbon Gives Potent Antagonists with Increased Stability Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: PMC - National Institutes of Health (NIH)
  • Selenocysteine-Mediated Native Chemical Ligation and Dicarba-analogues Source: Thieme Connect URL
  • Biochemical Characterization and Validation of a Catalytic Site of a Highly Thermostable Ts2631 Endolysin Source: PLOS One - Research Journals URL

Sources

Exploratory

Engineering Peptidomimetics: A Technical Guide to 2,8-Diaminononanedioic Acid (DAZ) Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Enantioselective synthesis, disulfide surrogacy, and conformational constraints in amyloid modeling. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Enantioselective synthesis, disulfide surrogacy, and conformational constraints in amyloid modeling.

Executive Summary & Structural Rationale

2,8-Diaminononanedioic acid (commonly referred to as 2,8-diaminoazelaic acid, or DAZ ) is a 9-carbon alkyl diamino dicarboxylic acid. Characterized by two chiral α-carbons and a flexible 5-carbon aliphatic spacer, DAZ serves as a critical building block in advanced peptidomimetic drug design.

The causality behind selecting DAZ over its shorter homologues—such as 2,6-diaminopimelic acid (DAP, 7 carbons) or 2,7-diaminosuberic acid (DAS, 8 carbons)—lies in its specific spatial geometry. The 9-carbon backbone provides an extended cross-linking radius. This larger span is essential when engineering macrocyclic peptide antagonists that require a relaxed conformation, or when bridging intermolecular parallel β-sheets in synthetic protein dimers without inducing artifactual steric strain. By replacing metabolically labile disulfide bridges (cystine) with the carbon-based DAZ linkage, researchers can generate highly stable dicarba analogues that are entirely resistant to in vivo redox degradation .

Enantioselective Synthesis via Asymmetric Catalytic Hydrogenation

The primary challenge in synthesizing DAZ is the simultaneous control of two distant stereocenters to avoid the formation of the inactive meso diastereomer. The industry standard for this transformation is asymmetric catalytic hydrogenation of a prochiral bis-enamide precursor using a chiral rhodium catalyst .

Mechanistic Causality: The choice of the [(COD)Rh(S,S)-Et-DuPHOS]OTf catalyst is highly deliberate. The rigid, electron-rich phospholane rings of the Et-DuPHOS ligand create a deeply constrained chiral pocket. This steric environment aggressively dictates the facial selectivity during the coordination and subsequent oxidative addition of hydrogen to the prochiral bis-enamide. The spatial restriction ensures that hydrogen is delivered exclusively to one face of both double bonds, establishing both stereocenters with absolute (100%) enantiomeric excess and >97% diastereomeric excess.

DAZ_Synthesis Glutaraldehyde Glutaraldehyde + Phosphonoglycine BisEnamide Bis-enamide Precursor (Prochiral) Glutaraldehyde->BisEnamide Horner-Wadsworth-Emmons Hydrogenation Asymmetric Hydrogenation [(COD)Rh(S,S)-Et-DuPHOS]OTf BisEnamide->Hydrogenation H2 (Catalytic) DAZ_Ester Z-Protected DAZ Dimethyl Ester (100% ee, >98.5% de) Hydrogenation->DAZ_Ester Stereoselective Reduction Deprotection Deprotection (Hydrolysis) DAZ_Ester->Deprotection Pure_DAZ 2,8-Diaminononanedioic Acid (DAZ) Deprotection->Pure_DAZ

Caption: Workflow for the enantioselective synthesis of 2,8-diaminoazelaic acid (DAZ).

Protocol 1: Self-Validating Synthesis of Z-Protected DAZ Dimethyl Ester

This protocol details the preparation of the DAZ precursor, incorporating strict validation checkpoints to ensure system integrity before proceeding to downstream steps.

Step 1: Horner-Wadsworth-Emmons Olefination

  • React aqueous glutaraldehyde with Z-protected phosphonoglycine methyl ester in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a dichloromethane solvent system at 0 °C.

  • Stir for 15 minutes until a precipitate forms.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using CHCl₃/MeOH (9:1). The protocol is self-validating at this stage; the complete disappearance of the phosphonoglycine spot confirms quantitative conversion to the bis-enamide precursor.

Step 2: Asymmetric Hydrogenation

  • Dissolve the purified bis-enamide in degassed methanol.

  • Add 1 mol % of [(COD)Rh(S,S)-Et-DuPHOS]OTf under an inert argon atmosphere.

  • Pressurize the reactor with H₂ (approx. 60 psi) and agitate at room temperature for 24 hours.

  • Validation Checkpoint: Before crystallization, extract a 10 µL aliquot for Chiral High-Performance Liquid Chromatography (HPLC). The reaction is validated only if the chromatogram demonstrates >97.0% diastereomeric excess (de) and 100% enantiomeric excess (ee). Proceeding without this confirmation risks the propagation of the meso impurity.

Step 3: Crystallization

  • Concentrate the validated mixture in vacuo and crystallize the residue from methanol to yield the optically pure (2Z,7Z)-2,8-bis(benzyloxycarbonylamino)nona-2,7-diene-1,9-dioic acid dimethyl ester.

DAZ as a Conformational Constraint in Amyloid-β Disease Modeling

Beyond replacing disulfide bonds in hormones like oxytocin, DAZ is a powerful tool for probing neurodegenerative diseases. The pathogenesis of Alzheimer's disease is driven by soluble oligomers of Amyloid β (Aβ), which are highly transient and rapidly aggregate into insoluble fibrils. To study these toxic intermediates, researchers must artificially stabilize the oligomeric state.

Mechanistic Causality: In the synthesis of Aβ40 dimers, DAZ is utilized as a covalent linker at position 30 to mimic the intermolecular parallel β-sheet. The 9-carbon aliphatic backbone of DAZ precisely matches the spatial gap required to bridge two Aβ monomers without inducing unnatural strain. When DAZ is used at position 30, it successfully arrests the peptide in a quasi-stable, low-molecular-weight oligomeric state that cannot progress to fibrillization. Interestingly, isolating this β-sheet conformation via DAZ revealed weak neurotoxicity, proving that β-sheet formation alone is insufficient for high toxicity. It was only when the shorter DAP linker was moved to the C-terminal hydrophobic core (position 38) that potent neurotoxicity was triggered.

ABeta_Modeling Monomer Aβ40 Monomer Linker DAZ Linker Integration at Position 30 Monomer->Linker SPPS & Crosslinking Dimer E22P-A30DAZ-Aβ40 Dimer Linker->Dimer Conformational Constraint Oligomer Quasi-Stable Oligomeric State (Low MW, No Fibrils) Dimer->Oligomer Incubation Toxicity Weak Neurotoxicity (Isolates β-sheet role) Oligomer->Toxicity SH-SY5Y Cell Assay

Caption: Role of DAZ linker in stabilizing Aβ40 dimers to study amyloidogenic neurotoxicity.

Protocol 2: Preparation of Fmoc-L,L-DAZ for Solid-Phase Peptide Synthesis (SPPS)

To incorporate DAZ into Aβ40 dimers via SPPS, the free diamino acid must first be orthogonally protected.

Step 1: Global Deprotection of DAZ Precursor

  • Reflux the DAZ dimethyl ester intermediate in 57% hydriodic acid (HI) for 4 hours to cleave the methyl esters and Z-protecting groups.

  • Validation Checkpoint: Pass the aqueous layer through an Amberlite 15 ion-exchange column and elute with 5 M NH₄OH. Perform a Ninhydrin (Kaiser) spot test on the eluate. A deep purple color validates the presence of fully liberated primary amines (free L,L-DAZ).

Step 2: Fmoc Protection

  • Dissolve the free L,L-DAZ in a mixture of H₂O and acetone. Add Na₂CO₃ to maintain an alkaline pH (approx. 9.5).

  • Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) dropwise at 0 °C, then allow the reaction to warm to room temperature overnight.

  • Acidify to pH 1–2 using 1 M HCl and extract with ethyl acetate.

  • Validation Checkpoint: Analyze the concentrated organic layer via LC-MS. The protocol is validated upon the detection of the exact mass corresponding to Fmoc-L,L-DAZ ( [M+H]+≈663.2 ).

Step 3: SPPS Integration

  • Couple the Fmoc-L,L-DAZ to the resin-bound peptide using standard HBTU/DIPEA activation.

  • Validation Checkpoint: Because DAZ is sterically hindered, conduct a Kaiser test directly on a few cleaved resin beads post-coupling. A yellow/colorless result validates that the coupling is 100% complete, ensuring no deletion sequences will contaminate the final Aβ40 dimer.

Quantitative Data Summaries

The following tables synthesize the critical quantitative metrics regarding the catalytic generation of DAZ and its biophysical impact on peptide modeling.

Table 1: Asymmetric Hydrogenation Efficiency of Diamino Dicarboxylic Acids Data demonstrates the high stereocontrol achieved using the Et-DuPHOS-Rh catalyst across varying carbon chain lengths.

CompoundPrecursor DialdehydeCatalystEnantiomeric Excess (ee)Diastereomeric Excess (de)Overall Yield
2,5-Diaminoadipic acid (DAA) GlyoxalEt-DuPHOS-Rh100%97.2%50%
2,7-Diaminosuberic acid (DAS) Succinic dialdehydeEt-DuPHOS-Rh100%>98.5%65%
2,8-Diaminoazelaic acid (DAZ) GlutaraldehydeEt-DuPHOS-Rh100%97.0%56%

Table 2: Biophysical Properties of Constrained Aβ40 Dimers Comparison of linker position and length on the aggregation and toxicity of Aβ40 models.

Dimer ModelLinker PositionLinker TypeOligomerization State (2 weeks)Fibril FormationNeurotoxicity (SH-SY5Y)
E22P-Aβ40 (Monomer) N/AN/AMonomeric transitioning to FibrilsYesModerate
E22P-A30DAZ-Aβ40 Pos 30 (β-sheet)DAZ (9-carbon) Quasi-Stable (Low MW 12-mer)NoWeak
E22P-G38DAP-Aβ40 Pos 38 (C-term)DAP (7-carbon)Quasi-Stable (High MW 24-mer)NoPotent

References

  • Enantioselective Synthesis of Diamino Dicarboxylic Acids Journal of Organic Chemistry (1999)[Link]

  • Synthesis of Oxytocin Analogues with Replacement of Sulfur by Carbon Gives Potent Antagonists with Increased Stability Journal of Organic Chemistry (2005)[Link]

  • Synthetic Models of Quasi-Stable Amyloid β40 Oligomers with Significant Neurotoxicity ACS Chemical Neuroscience (2016)[Link]

Protocols & Analytical Methods

Method

HPLC method development for 2,8-diaminononanedioic acid quantification

Application Note: Robust HPLC-FLD Method Development for the Quantification of 2,8-Diaminononanedioic Acid (DAZ) Introduction and Analytical Challenge 2,8-Diaminononanedioic acid (commonly referred to as diaminoazelaic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Robust HPLC-FLD Method Development for the Quantification of 2,8-Diaminononanedioic Acid (DAZ)

Introduction and Analytical Challenge

2,8-Diaminononanedioic acid (commonly referred to as diaminoazelaic acid, DAZ) is a highly specialized diamino dicarboxylic acid. In modern drug development, it is frequently utilized as a critical structural linker in the synthesis of neurotoxic amyloid- β (A β ) dimer and trimer models to elucidate Alzheimer's disease pathology[1][2]. Structurally, DAZ is a nine-carbon homolog of the naturally occurring bacterial cell wall component, 2,6-diaminopimelic acid (DAPA)[3][4].

The Analytical Challenge: DAZ is a highly polar zwitterion containing two primary amino groups and two carboxylic acid groups. Because it lacks a conjugated π -system, it exhibits negligible UV absorbance above 210 nm, rendering standard UV detection useless in complex matrices. Furthermore, its extreme polarity results in poor retention and peak shape on standard reversed-phase (RP) columns. To quantify DAZ accurately, the analytical method must simultaneously address both the lack of a chromophore and the lack of hydrophobicity.

Mechanistic Rationale: Pre-Column Derivatization

To solve these chromatographic challenges, this protocol leverages pre-column derivatization using o-phthalaldehyde (OPA) in the presence of a thiol co-reactant[5][6].

Causality Behind the Chemistry:

  • Alkaline pH Requirement: The reaction must occur in a borate buffer at pH 9.8. This specific alkaline environment is required to deprotonate the primary amines of DAZ, converting them into their free base form so they can act as potent nucleophiles[6][7].

  • The Role of the Thiol: OPA alone cannot form a stable fluorescent product with primary amines. The addition of a thiol (such as ethanethiol, ESH, or 3-mercaptopropionic acid, 3-MPA) is mechanistically required to complete the ring closure, forming a highly fluorescent 1-alkylthio-2-alkylisoindole derivative[6].

  • Hydrophobic Tagging: The attachment of two bulky isoindole rings to the DAZ molecule drastically shifts its partition coefficient. The previously polar zwitterion becomes highly hydrophobic, allowing for strong retention and sharp peak resolution on a standard C18 column[5][8].

G A 2,8-Diaminononanedioic Acid (DAZ) E 1-Alkylthio-2-alkylisoindole (Fluorescent Derivative) A->E Nucleophilic Substitution B Borate Buffer (pH 9.8) B->E C o-Phthalaldehyde (OPA) C->E D Thiol Co-reactant (e.g., 3-MPA) D->E F HPLC-FLD Analysis (Ex: 340nm, Em: 450nm) E->F Injection

Chemical derivatization pathway of DAZ using OPA and a thiol co-reactant for FLD.

Experimental Protocol

Self-Validating System Design: Isoindole derivatives are kinetically unstable and degrade rapidly at room temperature. To ensure maximum trustworthiness, this protocol is designed as a self-validating system. The inclusion of an internal standard (e.g., L-homoarginine) and the strict enforcement of a 3.0-minute reaction time prior to injection ensures that any degradation is normalized across all samples and standards[6]. Automated in-needle derivatization via the HPLC autosampler is strongly recommended to eliminate human timing errors.

Reagent Preparation
  • 0.4 M Borate Buffer (pH 9.8): Dissolve 2.47 g of boric acid in 80 mL of HPLC-grade water. Adjust the pH to 9.8–9.9 using 4 M KOH. Dilute to a final volume of 100 mL and filter through a 0.22 µm membrane[6][7].

  • OPA/Thiol Derivatization Reagent: Dissolve 75 mg of OPA in 4.5 mL of HPLC-grade methanol. Add 0.5 mL of the 0.4 M borate buffer, followed by 70 µL of ethanethiol (ESH) or 3-MPA. Mix thoroughly. Critical handling: Protect this reagent from light and store at -18°C. The reagent strength must be maintained by adding 10 µL of fresh thiol every 48 hours[6][7].

Step-by-Step Derivatization Workflow
  • Sample Buffering: Reconstitute the DAZ sample (or peptide hydrolysate) in the 0.4 M borate buffer.

  • Alkaline Adjustment: In an autosampler reacti-vial, combine 50 µL of the buffered sample with 10 µL of 1 M NaOH. This guarantees that the micro-environment remains highly alkaline even in heavily buffered biological matrices[6].

  • Reagent Introduction: Add 100 µL of the cold OPA/Thiol derivatizing reagent to the vial.

  • Kinetically Controlled Incubation: Mix the contents immediately and allow the reaction to proceed for exactly 3.0 minutes at room temperature, strictly protected from ambient light[6].

  • Injection: At exactly 3 minutes and 1 second, inject 5–20 µL of the derivatized mixture onto the HPLC column[6][7].

Workflow Step1 Sample Preparation & Alkaline Buffering (pH > 9.5) Step2 Internal Standard Addition (Self-Validation Check) Step1->Step2 Step3 Automated Pre-Column Derivatization (OPA/Thiol, 3 min) Step2->Step3 Step4 Reversed-Phase HPLC (C18, Gradient Elution) Step3->Step4 Step5 Fluorescence Detection Quantification Step4->Step5

Step-by-step analytical workflow for DAZ quantification via HPLC-FLD.

HPLC-FLD Conditions
  • Analytical Column: Reversed-phase C18 (e.g., 4 µm, 250 x 4.6 mm I.D.)[8].

  • Column Temperature: Maintained at 30°C to ensure reproducible partitioning.

  • Mobile Phase A: 50 mM Sodium Acetate buffer, pH 5.9 / Tetrahydrofuran (99:1, v/v). Causality: THF acts as a strong modifier to suppress secondary interactions between the bulky isoindole rings and residual silanols on the stationary phase.

  • Mobile Phase B: Methanol / Acetonitrile (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence Detection (FLD) set to an excitation wavelength of 340 nm and an emission cutoff filter of 450–470 nm[7][8]. (UV monitoring at 337 nm can be used as an orthogonal check, though FLD yields superior sensitivity[5][6]).

Data Presentation and System Suitability

Because DAZ possesses two chiral centers, a racemic synthesis will yield different stereoisomers (L,L-, D,D-, and meso- forms). During gradient elution, the C18 column may partially resolve these stereoisomers into two distinct peaks (similar to the behavior of DAPA)[7][8]. For total DAZ quantification, the area of these peaks must be summed[8].

Table 1: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08020Initial hold and separation of polar interferents
25.04060Linear gradient to elute the DAZ-isoindole derivative
35.00100Column wash
41.00100End of wash phase[7][8]
45.08020Return to initial conditions
60.08020Column re-equilibration[5][6]

Table 2: System Suitability and Validation Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time Precision RSD 1.0%Validates pump accuracy and mobile phase preparation consistency.
Peak Area Precision RSD 2.0%Confirms the precision of the automated 3-minute derivatization timing.
Stereoisomer Resolution Rs 1.2 (if applicable)Ensures column efficiency is sufficient to resolve meso- from L,L-/D,D- forms.
Limit of Detection (LOD) S/N 3Ensures trace-level detection capability (typically ~2 nmol/mL)[7][8].
Analytical Recovery 95% – 105%Validates that matrix effects do not inhibit the derivatization reaction[7][8].

Conclusion

By adapting the principles of pre-column OPA derivatization—originally optimized for bacterial DAPA—to the synthetic linker DAZ, analytical scientists can achieve highly sensitive and reproducible quantification. The strict control of reaction pH, the inclusion of a thiol co-reactant, and exact derivatization timing form a self-validating framework. This ensures the analytical trustworthiness required for rigorous peptide synthesis quality control and Alzheimer's drug development models.

References

  • A HPLC method with UV detection for analysing of 2,6-diaminopimelic acid in rumen bacteria and intestinal digesta - ResearchG
  • Determination of 2,6-diaminopimelic acid in bacteria, ruminal and duodenal digesta using HPLC with fluorescence or UV detection - Journal of Animal and Feed Sciences -
  • A HPLC method with UV detection for analysing of 2,6-diaminopimelic acid in rumen bacteria and intestinal digesta - Semantic Scholar -
  • Determination of 2,6-diaminopimelic acid in bacteria, ruminal and duodenal digesta using HPLC with fluorescence or UV detection - Journal of Animal and Feed Sciences -
  • Full article: New diagnostic method for Alzheimer's disease based on the toxic conformation theory of amyloid β - Taylor & Francis -
  • S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC -
  • 6.2.3.
  • Synthetic Models of Quasi-Stable Amyloid β40 Oligomers with Significant Neurotoxicity - ACS Public

Sources

Application

Application Notes &amp; Protocols: 2,8-Diaminononanedioic Acid in Peptide Cross-Linking and Dicarba Analogue Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Guide & Self-Validating Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Guide & Self-Validating Protocols.

Executive Summary

The vulnerability of disulfide bonds (cystine) to reduction and scrambling heavily limits the in vivo half-life of macrocyclic peptide therapeutics. 2,8-Diaminononanedioic acid —a 9-carbon dicarboxylic amino acid—serves as a redox-stable, isosteric replacement for cystine. By replacing the sulfur atoms with a highly stable hydrocarbon bridge, researchers can synthesize "dicarba" analogues that maintain native receptor binding geometries while conferring absolute resistance to biological reductants (e.g., glutathione). This guide details the structural rationale, synthetic methodologies, and self-validating protocols for incorporating 2,8-diaminononanedioic acid into peptide scaffolds.

Scientific Rationale & Structural Dynamics

The Conformational Relaxation Hypothesis

A standard cystine disulfide bridge in hormones like oxytocin creates a 20-membered macrocycle. Historically, researchers attempted direct carbon-for-sulfur substitution using 2,7-diaminosuberic acid (an 8-carbon dicarba bridge) to maintain the exact atom count. However, because the C-C bond is shorter than the C-S and S-S bonds, a 20-membered dicarba ring can restrict the dihedral angle, introducing steric strain that reduces receptor docking efficiency.

By utilizing 2,8-diaminononanedioic acid, the macrocycle is expanded to 21 members. This extra methylene group acts as a "conformational relaxant." It compensates for the shorter C-C bond lengths, restoring the optimal binding geometry and yielding potent analogues with drastically increased metabolic stability[1].

Synthetic Causality: Why RCM over Direct Incorporation?

Directly coupling a pre-synthesized 2,8-diaminononanedioic acid building block on solid support to form a macrocycle is entropically disfavored. The steric hindrance of the resin and the flexibility of the 9-carbon chain lead to low macrolactamization yields.

The Solution: In situ formation via Ring-Closing Metathesis (RCM). By incorporating two terminal alkene-bearing amino acids (L-allylglycine and L-homoallylglycine) during Solid-Phase Peptide Synthesis (SPPS), the macrocycle can be dynamically formed using a Grubbs catalyst. The reaction is entropically driven to completion by the release of ethylene gas, and subsequent hydrogenation yields the saturated 2,8-diaminononanedioic acid cross-link[1].

RCM_Workflow N1 1. Linear SPPS Assembly (Allylglycine & Homoallylglycine) N2 2. On-Resin Ring-Closing Metathesis (Grubbs Catalyst, DCE/LiCl) N1->N2 Wash & Swell Resin N3 3. Ruthenium Scavenging (100% DMSO Wash) N2->N3 24-48h, RT N4 4. TFA Cleavage & Deprotection (Yields Olefinic Intermediate) N3->N4 Removes Organometallics N5 5. Catalytic Hydrogenation (Pd/C, H2 atm, EtOH) N4->N5 Ether Precipitation

Fig 1. Workflow for in situ generation of 2,8-diaminononanedioic acid cross-links via RCM.

Physicochemical Properties & Quantitative Comparison

To understand the spatial impact of cross-linkers, compare the bridge lengths and resulting stabilities. The 5-carbon bridge of 2,8-diaminononanedioic acid provides the ideal balance of flexibility and stability.

Cross-Linker / Bridge TypeChemical Bridge StructureAtoms in BridgeRing Size (Oxytocin Model)Serum Half-LifeReceptor Affinity
Cystine (Native)-CH2-S-S-CH2-420-member~2–5 minNative (Baseline)
2,7-Diaminosuberic Acid -CH2-CH2-CH2-CH2-420-member> 24 hoursReduced (Strain)
2,8-Diaminononanedioic Acid -CH2-CH2-CH2-CH2-CH2-521-member> 24 hoursHigh (Relaxed)[1]

Note: Beyond cross-linking, 2,8-diaminononanedioic acid is also utilized as a dethia-analogue probe in enzyme substrate profiling. It has been used to map the active site spatial tolerances of Cystathionine γ-lyase (CSE) for hydrogen sulfide (H2S) synthesis inhibitors[2].

Self-Validating Experimental Protocol: Synthesis of a 1,6-Dicarba Peptide

The following protocol details the in situ generation of a 2,8-diaminononanedioic acid cross-link using SPPS, RCM, and solution-phase hydrogenation.

Phase 1: Linear Peptide Assembly

Causality: To form a 9-carbon di-amino acid bridge, the sum of the carbons in the two side chains must equal 9 (after the loss of 2 carbons as ethylene gas during RCM). Therefore, we couple L-allylglycine (C5) at position 6 and L-homoallylglycine (C6) at position 1.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Coupling: Perform standard Fmoc-SPPS using HBTU/DIPEA or DIC/Oxyma.

  • Olefin Incorporation: Couple Fmoc-L-allylglycine-OH at position 6 and Fmoc-L-homoallylglycine-OH at position 1.

  • N-Terminal Protection: After the final Fmoc deprotection, acetylate or Boc-protect the N-terminus to prevent interference with the Ru-catalyst during RCM.

Phase 2: On-Resin Ring-Closing Metathesis (RCM)

Causality: Peptides often aggregate on the resin via intermolecular hydrogen bonding, hiding the terminal olefins from the bulky Grubbs catalyst. Using 1,2-dichloroethane (DCE) containing 0.4 M Lithium Chloride (LiCl) disrupts this aggregation, drastically improving macrocyclization yields.

  • Solvent Exchange: Wash the resin 3x with DCM, then 3x with anhydrous DCE.

  • Catalyst Addition: Dissolve 20 mol % Grubbs 1st Generation Catalyst in 2 mL of DCE containing 0.4 M LiCl. Add to the resin.

  • Reaction: Agitate gently under Nitrogen/Argon at room temperature for 36 hours.

  • Validation Checkpoint 1 (Micro-Cleavage): Withdraw 5 mg of resin. Cleave with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS.

    • Self-Validation: The mass must show a shift of -28 Da compared to the linear precursor, confirming the loss of ethylene gas and successful ring closure.

Phase 3: Ruthenium Scavenging & Cleavage

Causality: Organometallic ruthenium byproducts strongly adhere to the resin. If not removed, they catalyze oxidative degradation of the peptide during TFA cleavage[1]. Dimethyl sulfoxide (DMSO) acts as a strong coordinating ligand to wash away the ruthenium.

  • DMSO Wash: Wash the resin with 100% DMSO (5 x 3 min). The resin should change from dark brown/black back to its original pale color.

  • Final Wash: Wash with DCM (5 x 1 min) and dry under vacuum.

  • Cleavage: Treat the resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate the olefinic peptide in cold diethyl ether, centrifuge, and lyophilize.

Phase 4: Catalytic Hydrogenation

Causality: Solution-phase hydrogenation is preferred over on-resin hydrogenation because the resin matrix severely limits the diffusion of H2 gas and solid Pd/C catalyst, leading to incomplete reduction[1].

  • Reaction Setup: Dissolve the lyophilized olefinic peptide in anhydrous Ethanol (5 mg/mL).

  • Catalyst: Add 10% Pd/C (10% w/w relative to the peptide).

  • Hydrogenation: Purge the reaction vessel with Nitrogen, then attach a Hydrogen gas balloon. Stir vigorously at atmospheric pressure for 36 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with 50% aqueous acetonitrile.

  • Validation Checkpoint 2 (Final LC-MS): Analyze the filtrate.

    • Self-Validation: The mass must show a shift of +2 Da from the olefinic intermediate, confirming the complete saturation of the double bond to form the final 2,8-diaminononanedioic acid bridge.

  • Purification: Purify via preparative RP-HPLC using a standard Water/Acetonitrile gradient with 0.1% TFA.

Pharmacological Advantage Pathway

The primary driver for utilizing 2,8-diaminononanedioic acid is to bypass the metabolic liabilities of disulfide bonds while preserving target engagement.

Stability_Pathway P1 Therapeutic Peptide (In Vivo) S1 Cystine Disulfide (-S-S-) P1->S1 S2 2,8-Diaminononanedioic Acid (-CH2- x5) P1->S2 E1 Redox Environment (Glutathione) S1->E1 R2 Metabolic Stability (Prolonged Half-Life) S2->R2 Redox Resistant R1 Bond Cleavage (Loss of Activity) E1->R1 Target Receptor Activation (Target Tissue) R2->Target Sustained Binding

Fig 2. Pharmacological advantage of dicarba staples against in vivo reductive degradation.

References

  • Stymiest, J. L., Mitchell, B. F., Wong, S., & Vederas, J. C. (2005). Synthesis of Oxytocin Analogues with Replacement of Sulfur by Carbon Gives Potent Antagonists with Increased Stability. The Journal of Organic Chemistry, 70(19), 7748–7750. [1]

  • Steegborn, C., et al. (2018). S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis. Journal of Biological Chemistry, 293(34), 13124-13133. [2]

Sources

Method

Application Note: NMR Spectroscopy Characterization Protocol for 2,8-Diaminononanedioic Acid

Introduction & Scientific Rationale 2,8-diaminononanedioic acid (commonly referred to as 2,8-diaminoazelaic acid, DAZ) is a non-canonical, 9-carbon diamino dicarboxylic acid. Featuring two chiral α-carbons separated by a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2,8-diaminononanedioic acid (commonly referred to as 2,8-diaminoazelaic acid, DAZ) is a non-canonical, 9-carbon diamino dicarboxylic acid. Featuring two chiral α-carbons separated by a flexible pentamethylene spacer, DAZ is a highly valuable building block in peptidomimetic drug design. It is frequently deployed as a conformational constraint to mimic secondary peptide structures, such as β-turns, and to stabilize helical conformations[1].

Because DAZ possesses two amino and two carboxylic acid groups, it exists predominantly as a zwitterion in aqueous environments at physiological pH[2]. This zwitterionic nature dictates its solubility, molecular conformation, and the chemical shifts of its NMR resonances. Accurate NMR characterization requires a rigorous protocol that accounts for solvent exchange dynamics and pH-dependent protonation states.

pH-Dependent Protonation & Solvent Selection

The amino and carboxyl protons of DAZ are highly sensitive to solvent and pH variations. In standard 100% D₂O, these labile protons rapidly exchange with deuterium and become invisible in the ¹H NMR spectrum, which simplifies the aliphatic region but obscures the functional groups.

  • To observe carbon-bound aliphatic protons: Use 100% D₂O. This eliminates the massive water resonance and simplifies baseline correction.

  • To observe exchangeable NH₃⁺ protons: Use a 90% H₂O / 10% D₂O solvent mixture. The pH must be strictly controlled using a perdeuterated phosphate buffer to maintain the zwitterionic range, and advanced water suppression sequences (e.g., gradient-selected 3-9-19 WATERGATE or presaturation) must be employed to prevent the solvent signal from swallowing the baseline.

Zwitterion_Equilibrium A Cationic Form (-COOH, -NH3+) Low pH (pD < 2) B Zwitterionic Form (-COO-, -NH3+) Neutral pH (pD ~ 6-8) A->B -H+ B->A +H+ C Anionic Form (-COO-, -NH2) High pH (pD > 11) B->C -H+ C->B +H+

pH-dependent protonation states of 2,8-diaminononanedioic acid dictating NMR chemical shifts.

Step-by-Step Experimental Protocol

Sample Preparation Workflow
  • Weighing : Accurately weigh 10–15 mg of highly pure 2,8-diaminononanedioic acid.

  • Solvent Addition : Dissolve the compound in 600 µL of D₂O (99.9% D) for routine backbone assignment.

  • pH/pD Adjustment (Critical Causality Step) : Due to the zwitterionic plateau, DAZ often exhibits poor solubility near its isoelectric point. Adjust the pD to ~1.5 using dilute DCl, or to ~12.0 using NaOD, to ensure complete dissolution. Scientific Insight: Locking the pH far from the isoelectric point prevents severe line broadening caused by intermediate chemical exchange rates between protonation states.

  • Internal Standard : Add 0.5 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) to serve as the internal chemical shift reference (0.00 ppm)[3].

  • Transfer : Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no particulates or bubbles are present in the active volume.

NMR_Workflow A 1. Sample Preparation 10-15 mg DAZ in D2O B 2. pH Optimization Adjust to pD < 2 or pD > 11 A->B C 3. Internal Referencing Add 0.5 mM DSS B->C D 4. 1D Acquisition 1H & 13C NMR C->D E 5. 2D Acquisition COSY & HSQC for resolution D->E F 6. Data Validation pH Titration & Shift Analysis E->F

Standardized workflow for the NMR characterization of 2,8-diaminononanedioic acid.

NMR Acquisition Parameters

Acquire data on a spectrometer operating at a minimum of 400 MHz (¹H resonance frequency) to ensure adequate dispersion of the aliphatic methylene signals.

ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Causality / Purpose
1D ¹H NMR zg30 (or WATERGATE)16 - 642.0 sRapid structural confirmation and purity check.
1D ¹³C NMR zgpg30 (Decoupled)1024 - 40962.0 sCarbon backbone verification. High scan count is required due to low ¹³C natural abundance[3].
2D ¹H-¹H COSY cosygpqf4 - 8 (per t1)1.5 sTracing the scalar coupling spin system from the α-proton down the aliphatic chain.
2D ¹H-¹³C HSQC hsqcedetgp8 - 16 (per t1)1.5 sResolving overlapping methylene protons (C4, C5, C6) by spreading them into the ¹³C dimension.

Data Interpretation & Self-Validating Systems

Expected Chemical Shifts

The chemical shifts of DAZ are highly symmetrical due to the molecule's C2 symmetry (assuming the meso or pure enantiomeric forms). The 9-carbon chain presents a specific analytical challenge: the central methylene groups (C4, C5, C6) often overlap in a 1D ¹H NMR spectrum. 2D HSQC is non-negotiable here to separate these overlapping multiplets.

Table 1: Expected NMR Chemical Shifts for DAZ (in D₂O, pD ~1.5)

PositionCarbon TypeExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Multiplicity (¹H)
C1, C9 Carboxyl (-COOH)N/A (Exchanged)~174.0N/A
C2, C8 Alpha (-CH-NH₃⁺)3.80 - 4.00~53.0Triplet (t)
C3, C7 Beta (-CH₂-)1.80 - 2.00~30.0Multiplet (m)
C4, C6 Gamma (-CH₂-)1.35 - 1.50~24.5Multiplet (m)
C5 Delta (-CH₂-)1.30 - 1.45~28.0Multiplet (m)

Note: In basic conditions (pD > 11), the α-protons (C2, C8) will shift significantly upfield to ~3.20 ppm due to the loss of the electron-withdrawing -NH₃⁺ positive charge.

Self-Validation via pH Titration

To create a self-validating dataset, do not rely on a single pH measurement. Instead, acquire a series of 1D ¹H NMR spectra across a pH range (e.g., pH 2 to 12). Plot the chemical shift of the visible α-protons (C2, C8) as a function of pH. The resulting sigmoidal curve will allow you to empirically determine the pKa of the amino and carboxyl groups. This dynamic shift confirms the identity of the zwitterionic centers, validates the peak assignments against solvent artifacts, and proves the structural integrity of the diamino dicarboxylic acid framework.

Sources

Application

Application Note: Advanced Mass Spectrometry Sample Preparation and LC-MS/MS Quantification of 2,8-Diaminononanedioic Acid

Introduction & Analytical Context 2,8-Diaminononanedioic acid (CAS: 98951-66-7) is a 9-carbon aliphatic dicarboxylic acid featuring two primary amino groups[1]. Structurally, it is a higher homologue of diaminopimelic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

2,8-Diaminononanedioic acid (CAS: 98951-66-7) is a 9-carbon aliphatic dicarboxylic acid featuring two primary amino groups[1]. Structurally, it is a higher homologue of diaminopimelic acid (DAP) and a dethia-analogue of cystathionine, frequently utilized in pharmacological research as a structural probe and inhibitor for enzymes such as cystathionine γ-lyase (CSE)[2].

The Analytical Challenge: Quantifying this molecule via liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents significant hurdles. With a molecular weight of 218.25 Da, two carboxylic acids ( pKa​≈2.0 ) and two primary amines ( pKa​≈9.5 ), the molecule is highly zwitterionic and polar at physiological pH. It exhibits negligible retention on standard reversed-phase (C18) columns and lacks a UV-absorbing chromophore.

The Self-Validating Solution: To ensure absolute trustworthiness in pharmacokinetic or metabolomic data, we present two orthogonal sample preparation workflows. Utilizing both methods on a validation subset acts as a self-validating system : if the calculated concentrations from the native HILIC method and the derivatized RP-LC method match within a tight %CV, the analytical data is definitively validated against hidden matrix interferences.

Workflow 1: Native Extraction and HILIC-MS/MS

Causality of Experimental Choices

Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining highly polar, underivatized amino acids[3]. However, direct injection of protein-precipitated plasma onto a HILIC column causes severe ion suppression from endogenous salts and phospholipids.

To solve this, we employ a Strong Cation-Exchange (MCX) Solid Phase Extraction (SPE) [4]. By acidifying the sample, the carboxylic acids of 2,8-diaminononanedioic acid are neutralized, while the two primary amines become fully protonated ( NH3+​ ). This allows the molecule to bind strongly to the negatively charged sulfonic acid groups of the MCX sorbent. Neutral lipids, acidic phospholipids, and salts are washed away, ensuring a pristine extract for HILIC-MS/MS.

Step-by-Step Protocol
  • Lysis & Precipitation: Aliquot 50 µL of plasma/cell lysate into a microcentrifuge tube. Add 150 µL of cold Acetonitrile containing 1% Formic Acid (FA) to precipitate proteins.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • SPE Loading: Dilute 100 µL of the supernatant with 300 µL of 0.1% FA in water. Load the mixture onto a pre-conditioned Oasis MCX µElution plate (or equivalent).

  • Washing: Wash with 200 µL of 0.1% FA in water, followed by 200 µL of 100% Methanol. Mechanistic note: Methanol removes hydrophobic matrix components while the analyte remains ionically bound.

  • Elution: Elute the target analyte with 2 × 50 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH deprotonates the amines, releasing the molecule from the sorbent[4].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ and reconstitute in 50 µL of ACN/H₂O (80:20, v/v) to match the initial HILIC mobile phase conditions.

HILIC_Workflow A Plasma/Cell Lysate (50 µL) B Protein Precipitation Add 150 µL Cold ACN (1% FA) A->B C Vortex & Centrifuge (14,000 x g, 10 min, 4°C) B->C D Supernatant Collection C->D E Solid Phase Extraction (SPE) Cation-Exchange (MCX) D->E F Elution & Drying (5% NH4OH in MeOH, N2 Dry) E->F G Reconstitution (ACN/H2O 80:20 v/v) F->G H HILIC-MS/MS Analysis G->H

HILIC-MS/MS Sample Preparation Workflow using Cation-Exchange SPE.

Workflow 2: Pre-Column AQC Derivatization & RP-LC-MS/MS

Causality of Experimental Choices

For laboratories requiring sub-nanogram sensitivity or lacking dedicated HILIC systems, pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC / AccQ-Tag) is the gold standard[5].

Because 2,8-diaminononanedioic acid possesses two primary amines, it undergoes a double-derivatization reaction. The AQC reagent adds a hydrophobic quinoline tag to each amine ( Δ mass = +340 Da total). This transformation achieves three critical goals:

  • It shifts the molecule's polarity, allowing excellent retention and sharp peak shapes on standard C18 reversed-phase columns.

  • The basic quinoline nitrogens drastically enhance positive electrospray ionization (ESI+) efficiency.

  • Collision-induced dissociation (CID) of the derivatized molecule yields a highly stable, dominant m/z 171.1 fragment (the aminoquinoline moiety), providing exceptional Signal-to-Noise (S/N) ratios in Multiple Reaction Monitoring (MRM).

Step-by-Step Protocol
  • Deproteinization: Mix 50 µL of sample with 10 µL of 30% sulfosalicylic acid (SSA) to precipitate proteins without using organic solvents that might interfere with derivatization[6]. Centrifuge at 14,000 × g for 10 minutes.

  • Buffering: Transfer 10 µL of the supernatant to a maximum recovery autosampler vial. Add 70 µL of Sodium Borate Buffer (0.2 M, pH 8.8). Mechanistic note: A pH of 8.8 ensures the primary amines are deprotonated and act as strong nucleophiles.

  • Derivatization: Add 20 µL of AQC reagent (reconstituted in dry Acetonitrile).

  • Reaction: Cap the vial immediately, vortex, and heat at 55°C for 10 minutes to drive the formation of the unsymmetrical urea derivative[5].

  • Analysis: Cool the sample to room temperature. Inject 2 µL directly onto the RP-LC-MS/MS system.

Deriv_Workflow A Extracted Sample (10 µL Supernatant) B Borate Buffer Addition (70 µL, pH 8.8) A->B C AQC Reagent Addition (20 µL AccQ-Tag) B->C D Derivatization Reaction (55°C for 10 min) C->D E Cooling & Dilution (Add 100 µL H2O) D->E F RP-LC-MS/MS Analysis (C18 Column) E->F

Pre-Column AQC Derivatization Workflow for RP-LC-MS/MS Analysis.

Quantitative Data & Instrumental Parameters

Table 1: LC Gradient and Column Parameters
ParameterWorkflow 1: HILIC-MS/MSWorkflow 2: RP-LC-MS/MS (AQC)
Column Waters BEH Amide (2.1 x 100 mm, 1.7 µm)Waters BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in H2​O (pH 3.0)0.1% Formic Acid in H2​O
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min0.5 mL/min
Gradient Profile 0-1 min: 90% B1-4 min: 90% 50% B4-5 min: 50% B5.1-8 min: 90% B0-1 min: 5% B1-5 min: 5% 60% B5-6 min: 95% B6.1-8 min: 5% B
Injection Vol. 2 µL2 µL
Table 2: Mass Spectrometry (ESI-MS/MS) MRM Parameters

Parameters optimized for a triple quadrupole mass spectrometer operating in Positive ESI mode.

Analyte StatePrecursor Ion [M+H]+ Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (CE)
Native (Underivatized) 219.1 173.1 (Loss of H2​O + CO2​ ) 156.1 (Loss of H2​O + CO2​ + NH3​ )15 eV / 22 eV
AQC-Derivatized 559.3 171.1 (Aminoquinoline tag) 289.2 (Cleaved backbone)35 eV / 25 eV

References

  • CAS 98951-66-7 | 2,8-Diaminononanedioic acid Inform
  • S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis National Institutes of Health (PMC3031649)
  • The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry National Institutes of Health (PMC10534567)
  • Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Platform National Institutes of Health (PMC5555246)
  • Liquid Chromatography Analysis of Common Nutritional Components, in Feed and Food MDPI
  • Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research Thermo Fisher Scientific

Sources

Method

Application Note: Derivatization Strategies for the Gas Chromatographic Analysis of 2,8-Diaminononanedioic Acid

Introduction & Biological Significance 2,8-Diaminononanedioic acid, commonly known as meso-diaminopimelic acid (DAP), is a highly polar, non-proteinogenic amino acid. It serves as a fundamental structural cross-linker in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

2,8-Diaminononanedioic acid, commonly known as meso-diaminopimelic acid (DAP), is a highly polar, non-proteinogenic amino acid. It serves as a fundamental structural cross-linker in the peptidoglycan cell wall of Gram-negative bacteria and mycobacteria[1]. Because mammals lack the enzymatic machinery to synthesize DAP, the pathway—specifically enzymes like N-succinyl-L,L-diaminopimelate aminotransferase (DAP-AT)—represents a high-value target for novel antibiotic drug development[2].

For researchers and drug development professionals, quantifying DAP is essential for profiling bacterial biomass in microbiomes, confirming the structural integrity of isolated peptidoglycan, and conducting isotopic tracing (e.g., 13 C-assimilation) to study bacterial metabolism[3].

The Analytical Challenge

Gas chromatography coupled with mass spectrometry (GC-MS) offers unparalleled resolution and sensitivity for amino acid profiling. However, DAP is a zwitterionic molecule containing two primary amine groups ( −NH2​ ) and two carboxylic acid groups ( −COOH ). This extensive hydrogen-bonding network makes DAP completely non-volatile and thermally labile. To analyze DAP via GC-MS, these active hydrogens must be masked through chemical derivatization to reduce the molecule's boiling point and increase its thermal stability.

DAP_Pathway Asp L-Aspartate ASA Aspartate Semialdehyde Asp->ASA THDPA Tetrahydrodipicolinate ASA->THDPA DAP 2,8-Diaminononanedioic Acid (meso-DAP) THDPA->DAP DAP-AT Lys L-Lysine DAP->Lys Decarboxylation PG Peptidoglycan Cross-linking DAP->PG Incorporation

Biosynthetic pathway of 2,8-diaminononanedioic acid and its bacterial utilization.

Mechanistic Evaluation of Derivatization Chemistries

To ensure a self-validating and robust analytical workflow, the choice of derivatization chemistry must align with the experimental endpoint. We detail two field-proven methodologies:

Approach A: Silylation via MTBSTFA (High-Stability & Isotopic Tracing)

Causality of Choice: N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces active hydrogens with bulky tert-butyldimethylsilyl (tBDMS) groups. While traditional TMS derivatives are highly susceptible to moisture-induced hydrolysis, the steric hindrance of the tBDMS group renders the resulting tetra-derivatized DAP exceptionally stable[4]. Mass Spectrometric Advantage: Under 70 eV electron ionization (EI), tBDMS derivatives reliably cleave a tert-butyl radical, yielding a highly abundant [M−57]+ fragment. This predictable fragmentation concentrates the ion current into a single high-mass ion, maximizing the signal-to-noise ratio for Selected Ion Monitoring (SIM) and making it the gold standard for 13 C-isotopic tracing[3].

Approach B: Alkyl Chloroformate Derivatization (High-Throughput)

Causality of Choice: Reagents like ethyl chloroformate (ECF) or isopropyl chloroformate (PCF) react with amines to form carbamates and with carboxylic acids to form esters[5]. Procedural Advantage: Unlike silylation, which is violently quenched by water, chloroformate derivatization occurs directly in an aqueous-organic biphasic medium. The reaction is driven to rapid completion by the evolution of CO2​ gas. This eliminates the tedious, hours-long lyophilization or azeotropic drying steps, enabling high-throughput sample preparation[1].

DAP_Workflow Sample Biological Matrix + Internal Standard Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Sample->Hydrolysis Validates Recovery DAP Free 2,8-Diaminononanedioic Acid Hydrolysis->DAP Cleaves Peptidoglycan Split Derivatization Choice DAP->Split ECF Alkyl Chloroformate (Aqueous, 20°C) Split->ECF High Throughput MTBSTFA MTBSTFA Silylation (Organic, 75°C) Split->MTBSTFA Isotope Tracing GCMS1 GC-MS Analysis (Carbamate/Ester) ECF->GCMS1 GCMS2 GC-MS Analysis (tBDMS Derivative) MTBSTFA->GCMS2

Self-validating extraction and derivatization workflow for GC-MS analysis of DAP.

Quantitative Method Comparison

The following table summarizes the operational parameters and analytical outputs of the two derivatization strategies, allowing scientists to select the optimal method based on their laboratory's throughput needs and instrumentation.

ParameterMTBSTFA SilylationAlkyl Chloroformate (PCF/ECF)
Reagents MTBSTFA + 1% TBDMCS, PyridineIsopropyl/Ethyl Chloroformate, Pyridine, Ethanol
Reaction Phase Strictly Anhydrous (Organic)Aqueous-Organic Biphasic
Time & Temperature 45 min @ 75°C< 5 min @ 20°C (Room Temp)
Derivative Formed Tetra-tBDMS derivativeN,N-dicarbamate, O,O-diester
Key MS Fragment (EI, 70 eV) [M−57]+ (Loss of tert-butyl) [M−Alkoxy]+ or [M−CO2​Alk]+
Typical LOD (GC-MS) ~50–100 fmol~100–200 fmol
Primary Advantage Exceptional stability, isotopic tracingHigh-throughput, no drying required

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. Both methodologies below are designed as self-validating systems . By introducing an Internal Standard (IS)—such as L-Norleucine or 13C -labeled DAP—prior to the hydrolysis step, the analyst can mathematically correct for matrix suppression, incomplete hydrolysis, and derivatization inefficiencies.

Protocol A: High-Stability Silylation using MTBSTFA

Best for: Drug metabolism studies, isotopic flux analysis, and long-term autosampler queuing.

  • Matrix Spiking: Aliquot the biological sample (e.g., bacterial pellet) into a heavy-walled borosilicate glass ampoule. Add 10 µL of the Internal Standard (e.g., 1 mM L-Norleucine).

  • Acid Hydrolysis: Add 500 µL of 6M HCl. Seal the ampoule under vacuum and incubate at 110°C for 18 hours to fully depolymerize the peptidoglycan and release free DAP.

  • Azeotropic Drying (Critical Step): Transfer the hydrolysate to a derivatization vial. Evaporate to dryness under a gentle stream of ultra-pure N2​ at 60°C. Causality: MTBSTFA is highly moisture-sensitive. To ensure absolute dehydration, add 100 µL of anhydrous acetonitrile and evaporate again (azeotropic distillation).

  • Derivatization: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and catalyst) and 50 µL of MTBSTFA containing 1% TBDMCS[4].

  • Incubation: Cap tightly and heat at 75°C for 45 minutes.

  • GC-MS Analysis: Inject 1 µL of the cooled mixture into the GC-MS (e.g., using a 30m DB-5MS column). Run a reagent blank (water spiked with IS, processed identically) to monitor for column bleed and reagent artifacts.

Protocol B: Rapid Aqueous-Phase Derivatization using Isopropyl Chloroformate (PCF)

Best for: High-throughput microbiome screening and rapid clinical diagnostics.

  • Matrix Spiking & Hydrolysis: Follow Steps 1 and 2 from Protocol A.

  • Neutralization: Instead of drying, transfer 100 µL of the acid hydrolysate to a new vial. Neutralize by adding 100 µL of 6M NaOH. Causality: Chloroformate reactions require a slightly basic pH (pH 8-9) to keep the amine groups deprotonated and nucleophilic.

  • Reaction Medium Preparation: Add 150 µL of a pyridine:ethanol:water mixture (1:4:5, v/v/v) to the neutralized sample.

  • Derivatization: Add 50 µL of isopropyl chloroformate (PCF)[1]. Vortex vigorously for 1 minute at room temperature. Observation: The mixture will effervesce as CO2​ is produced, indicating a successful reaction and driving the equilibrium toward product formation.

  • Liquid-Liquid Extraction: Add 200 µL of GC-grade chloroform (or hexane) and vortex for 30 seconds to extract the newly formed hydrophobic carbamate/ester derivatives. Centrifuge at 3,000 x g for 2 minutes to break any emulsions.

  • GC-MS Analysis: Carefully aspirate the lower organic layer (if using chloroform) or upper layer (if using hexane) and transfer to an autosampler vial. Inject 1 µL into the GC-MS.

References

  • A bioanalytical method to determine the cell wall composition of Mycobacterium tuberculosis grown in vivo Source: PubMed / NIH URL:[Link]

  • Tracing the assimilation of organic compounds using δ13C analysis of unique amino acids in the bacterial peptidoglycan cell wall Source: FEMS Microbiology Ecology / Oxford Academic URL:[Link]

  • GC-MS Application Note: Automated sample preparation workflow for GC-MS metabolomics Source: Pragolab URL:[Link]

  • A GC-FID method for analysis of Lysinoalanine Source: Molecular Nutrition & Food Research / Ovid URL:[Link]

  • Synthesis and Evaluation of Novel Substrates and Inhibitors of N-Succinyl-ll-diaminopimelate Aminotransferase (DAP-AT) from Escherichia coli Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 2,8-diaminononanedioic acid synthesis

Introduction Welcome to the technical support center for the synthesis of 2,8-diaminononanedioic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 2,8-diaminononanedioic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this and structurally related diamino acids. As a non-standard amino acid, its synthesis requires careful control over reaction conditions to minimize side-product formation and maximize yield. This document provides in-depth, experience-driven advice in a question-and-answer format to address specific experimental issues.

The most common and versatile synthetic strategy involves the reductive amination of a C9 α,ω-dicarbonyl precursor, typically 2,8-dioxononanedioic acid, which can be derived from commercially available azelaic acid.[1][2] This guide will focus primarily on troubleshooting this pathway.

Troubleshooting Guide & FAQs

General Issues & Initial Assessment

Question: My overall yield for the synthesis of 2,8-diaminononanedioic acid is significantly lower than expected (<30%). Where should I begin my investigation?

Answer: A low overall yield is a common problem that can stem from multiple stages of a multi-step synthesis. A systematic approach is crucial. First, re-evaluate each step of your synthesis individually. You should have analytical data (TLC, ¹H NMR, LC-MS) for the intermediates at each stage. If you do not, it is essential to repeat the synthesis and isolate and characterize the product of each step.

The logical troubleshooting workflow is as follows:

Troubleshooting_Workflow A Low Overall Yield Detected B Step 1: Review Purity of Starting Materials (e.g., 2,8-dioxononanedioic acid) A->B E High Purity Confirmed B->E Pass F Impurities Detected B->F Fail C Step 2: Analyze Reductive Amination Reaction (TLC, LC-MS of crude reaction mixture) D Step 3: Evaluate Work-up & Purification Protocol C->D Reaction Looks Clean G Incomplete Conversion C->G H Major Side Products C->H I Significant Product Loss D->I E->C J Purify Starting Material F->J K Optimize Reaction Conditions G->K L Modify Reaction/Reagents H->L M Optimize Extraction/Crystallization/Chromatography I->M

Caption: General troubleshooting workflow for low yield synthesis.

Start by confirming the purity of your starting dicarbonyl compound. Then, focus on the critical reductive amination step. Analyze a crude sample of the reaction mixture before work-up. This will tell you if the low yield is due to an incomplete reaction, the formation of side products, or losses during purification.

Troubleshooting the Reductive Amination Step

The conversion of a carbonyl group to an amine via reductive amination is a two-part process: (1) formation of an imine/enamine intermediate, and (2) reduction of this intermediate.[3] Problems can arise at either stage.

Reductive_Amination_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions A Diketone (R-C(=O)-(CH2)5-C(=O)-R') B Iminium Ion Intermediate (R-C(=N+H2)-(CH2)5-C(=N+H2)-R') A->B + 2 NH3 - 2 H2O D Hydroxy Acid Impurity (R-CH(OH)-(CH2)5-...) A->D Direct Carbonyl Reduction C Diamino Acid Product (R-CH(NH2)-(CH2)5-CH(NH2)-R') B->C + Reducing Agent (e.g., NaBH(OAc)3) E Over-alkylation (Secondary/Tertiary Amines) C->E + Diketone

Caption: Reductive amination pathway and common side reactions.

Question: My crude reaction analysis shows a large amount of unreacted 2,8-dioxononanedioic acid. How can I drive the reaction to completion?

Answer: This indicates a problem with the first stage of the reaction: imine formation. The reaction between a carbonyl and an amine is an equilibrium that can be unfavorable.[3] To improve conversion, consider the following:

  • Water Removal: The formation of the imine intermediate releases water. This water can hydrolyze the imine, pushing the equilibrium back to the starting materials. If your reaction conditions permit, use molecular sieves (3Å or 4Å) to sequester water as it forms.

  • Ammonia Source and Concentration: Using an excess of the amine source can push the equilibrium forward.[4] When using ammonium acetate or ammonium formate, ensure you are using a sufficient molar excess. For reactions using ammonia gas or aqueous ammonium hydroxide, controlling the concentration is key. An excess of ammonia is generally required to favor the formation of the primary amine.[4]

  • pH Control: The pH of the reaction is critical. The reaction requires a mildly acidic pH (typically 5-7). If the solution is too acidic, the amine nucleophile will be protonated and non-reactive. If it is too basic, there won't be enough acid to catalyze carbonyl activation and imine dehydration. Buffer your reaction or use an ammonium salt like ammonium acetate which acts as its own buffer.

  • Reaction Time and Temperature: Some sterically hindered or less reactive ketones may require longer reaction times or moderate heating (e.g., 37-60°C) to facilitate imine formation.[5] However, be aware that higher temperatures can also promote side reactions.

Question: The main impurity in my product is the 2,8-dihydroxynonanedioic acid. How can I prevent this side reaction?

Answer: The formation of the di-hydroxy acid is a classic side reaction where the reducing agent directly reduces the ketone carbonyl groups to alcohols instead of reducing the imine intermediate.[3] This suggests your reducing agent is too reactive or is being added under the wrong conditions.

Reducing AgentTypical Solvent(s)ProsCons
Sodium Borohydride (NaBH₄) MeOH, EtOHInexpensive, powerful.Can reduce aldehydes/ketones directly. Must be added after imine formation is complete.[6]
Sodium Cyanoborohydride (NaCNBH₃) MeOH, H₂OMore selective than NaBH₄. Stable in mildly acidic conditions.Highly toxic (releases HCN in strong acid). Slower reaction rates.
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) DCE, THF, DCMHighly selective for imines over ketones/aldehydes.[3][6] Non-toxic byproducts. Can be added at the start of the reaction (one-pot).More expensive. Water-sensitive.[6]

Recommended Solution: Switch to Sodium Triacetoxyborohydride (STAB) . It is the preferred reagent for reductive aminations precisely because it is a weaker reductant than NaBH₄ and selectively reduces the iminium ion intermediate much faster than it reduces the starting ketone.[3] This allows for a one-pot procedure where all reagents are mixed at the start, simplifying the protocol and minimizing the chance of carbonyl reduction.

Question: I am observing mono-aminated product and potential over-alkylation byproducts. How can I improve selectivity for the desired primary diamine?

Answer: Formation of the mono-amino product suggests incomplete reaction at one of the two carbonyl sites. The strategies for driving the reaction to completion (see above) will also help here.

Over-alkylation occurs when the newly formed primary amine product acts as a nucleophile and reacts with another molecule of the starting diketone, eventually leading to secondary and tertiary amines. To minimize this:

  • Use a Large Excess of Ammonia: Employing a large excess of the ammonia source helps ensure that the diketone is more likely to encounter an ammonia molecule than the product amine.[4]

  • Control Reagent Addition: If feasible, a slow addition of the diketone starting material to a solution containing the ammonia source and reducing agent can help maintain a low concentration of the diketone, disfavoring its reaction with the product.

Work-Up and Purification

Question: My final product is an intractable oil or is very difficult to crystallize. What purification strategies do you recommend?

Answer: Amino acids, especially diamino dicarboxylic acids, can be challenging to purify due to their zwitterionic nature, high polarity, and high water solubility.

  • Initial Work-up: After quenching the reaction, the primary goal is to remove unreacted reagents and byproducts. An acid-base extraction may not be straightforward. A common issue is the formation of emulsions.

  • Crystallization: If direct crystallization fails, consider converting the amino acid to a salt. Formation of the dihydrochloride or oxalate salt by treating a solution of the free base with HCl or oxalic acid can often induce crystallization.[7] These salts are typically more crystalline and less hygroscopic than the free amino acid. The salt can be used directly or the free base can be regenerated using an ion-exchange resin.

  • Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids.[8]

    • Use a strong cation exchange resin (e.g., Dowex 50W).

    • Load your crude product onto the column in a low pH solution (e.g., 0.1 M HCl) to ensure the amino groups are protonated (R-NH₃⁺) and bind to the resin.

    • Wash the column with water or dilute acid to remove neutral and anionic impurities.

    • Elute your product using a gradient of a basic solution, such as aqueous ammonia or pyridine.

Protocol: Optimized Synthesis of 2,8-Diaminononanedioic Acid via Reductive Amination

This protocol is a self-validating baseline designed for high selectivity and yield.

Step 1: Reaction Setup (One-Pot)

  • To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,8-dioxononanedioic acid (1.0 eq).

  • Add anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF) as the solvent (approx. 0.1 M concentration).

  • Add ammonium acetate (5.0 to 10.0 eq). The large excess drives the equilibrium towards imine formation.

  • Stir the mixture at room temperature for 30 minutes to allow for initial imine formation.

  • In a single portion, add Sodium Triacetoxyborohydride (STAB) (2.5 to 3.0 eq). Note: STAB is moisture-sensitive; handle it quickly.[6]

  • Stir the reaction at room temperature for 12-24 hours.

Step 2: Reaction Monitoring

  • Monitor the reaction progress by TLC or LC-MS.

  • To analyze by TLC, withdraw a small aliquot, quench it with saturated NaHCO₃ solution, and extract with ethyl acetate. The starting material should be visible by a standard KMnO₄ stain, while the product will be ninhydrin-positive.

  • The reaction is complete when the starting diketone is no longer visible.

Step 3: Work-up and Isolation

  • Cool the reaction mixture in an ice bath.

  • Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Stir vigorously for 1 hour. Separate the organic and aqueous layers.

  • Extract the aqueous layer two more times with an organic solvent like ethyl acetate to remove any non-polar impurities.

  • The product will primarily be in the aqueous layer as a salt. Acidify the aqueous layer to pH ~2-3 with 1M HCl.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude product, which will likely be a mixture with inorganic salts.

Step 4: Purification

  • Dissolve the crude solid in a minimum amount of water.

  • Load the solution onto a prepared strong cation exchange resin column.

  • Wash the column with deionized water until the eluent is neutral.

  • Elute the pure 2,8-diaminononanedioic acid with 2-4% aqueous ammonium hydroxide.

  • Combine the product-containing fractions (check with TLC and ninhydrin stain) and lyophilize to obtain the pure product as the free base.

References

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Bar-Ziv, R., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC. [Link]

  • Vandavasi, J. K., et al. (2022). One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine. ACS Sustainable Chemistry & Engineering. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Yunus, M. A., et al. (2018). Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology. PMC. [Link]

  • Reddy, P. V., et al. (2015). δ,ε-Unsaturated α,β-Diamino Acids as Building Blocks for the Asymmetric Synthesis of Diverse α,β-Diamino Acids. The Journal of Organic Chemistry. [Link]

  • Alpegiani, M., et al. (1999). Process for the purification of an aminoalcohol. U.S. Patent No. US5866719A.
  • Galantay, E. I. (1977). N-Acyl derivatives of diamino acids. U.S. Patent No. 4,014,917.
  • Liew, K. Y., et al. (2010). A method of synthesising an amino acid derivative of azelaic acid. WIPO Patent No. WO2010117258A1.
  • Garg, N. K. (n.d.). Patents & Products. UCLA. Retrieved from [Link]

  • Stack Exchange. (2025). Failure of selective Nα-Boc protection of diamino acids based on pKa difference. Chemistry Stack Exchange. [Link]

  • Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Macromolecular Materials and Engineering. [Link]

  • Richards, B. (2023). What do you do when your peptide synthesis fails? Biotage. [Link]

  • Stoner, G. L., & Eisenberg, M. A. (1975). Purification and properties of 7, 8-diaminopelargonic acid aminotransferase. Journal of Biological Chemistry. [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]

  • Mwakasege, N. H., & Wu, S. (2024). Challenges and Solutions in D-Amino Acid Production Methods. ResearchGate. [Link]

  • Wiseman, J. S., & Nichols, J. S. (1984). Purification and properties of diaminopimelic acid epimerase from Escherichia coli. Journal of Biological Chemistry. [Link]

  • Chen, J., et al. (2019). Synthesis of azelaic acid. WIPO Patent No. WO2019125965A1.
  • Passi, S. (n.d.). Azelaic Acid-Biochemistry and Metabolism. Dermato-Endocrinology. [Link]

  • Zhu, P., et al. (2007). Optimization of Synthesis Technology of Azelaic Acid by Orthogonal Test. Bulletin of the Korean Chemical Society. [Link]

  • U.S. Food and Drug Administration. (2021). U.S. Patent No. 8,829,195. Regulations.gov. [Link]

  • Gwak, J., et al. (2022). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry. [Link]

  • Iwao, T., et al. (1994). Method for purification of an amino acid using ion exchange resin. U.S. Patent No. US5279744A.
  • United States Patent and Trademark Office. (n.d.). Application Data. Patent File Wrapper. [Link]

  • Vorobyova, D. S., et al. (2021). Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. ResearchGate. [Link]

  • University of Kentucky. (2025). PATENT ASSIGNMENT. [Link]

  • Ben Othman, A., et al. (2022). Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic. IntechOpen. [Link]

  • Bommarius, A. S., et al. (2012). Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids. PMC. [Link]

  • Al-Ghorbani, M., et al. (2022). The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. PMC. [Link]

  • Al-Awadi, N. A., et al. (2012). Improved synthesis of a functionalized 2,8-ethanonoradamantane derivative. ResearchGate. [Link]

  • Charville, H., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Liu, S., et al. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Improving the Aqueous Solubility of 2,8-Diaminononanedioic Acid

Prepared by the Gemini Applications Science Team Welcome to the technical support guide for 2,8-diaminononanedioic acid. This document provides in-depth troubleshooting advice and experimental protocols for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support guide for 2,8-diaminononanedioic acid. This document provides in-depth troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals who are encountering solubility challenges with this molecule in aqueous buffers. Our goal is to provide not just methods, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 2,8-diaminononanedioic acid not dissolving in a standard neutral buffer like PBS (pH 7.4)?

This is the most common issue and stems from the molecule's fundamental chemical structure. 2,8-diaminononanedioic acid is a zwitterionic compound, meaning it contains both acidic (carboxylic acid) and basic (amino) functional groups.[1][2] The solubility of such molecules in water is highly dependent on the pH of the solution.[1][3]

At a specific pH, known as the isoelectric point (pI), the positive charges on the protonated amino groups exactly balance the negative charges on the deprotonated carboxyl groups. This results in a net charge of zero. In this state, the strong intermolecular electrostatic attractions between the zwitterions lead to the formation of a crystal lattice, significantly reducing the molecule's interaction with water and causing minimal solubility.[4][5] It is highly probable that the pI of 2,8-diaminononanedioic acid is near neutral pH, leading to poor solubility in buffers like PBS.

Q2: How does pH adjustment overcome this solubility issue?

By shifting the pH of the buffer significantly away from the isoelectric point (pI), you alter the ionization state of the functional groups. This imparts a net positive or negative charge on the molecule, which dramatically increases its solubility.

  • In Acidic Buffers (pH < pI): The high concentration of protons (H+) will protonate the carboxyl groups (–COO⁻ to –COOH), neutralizing their negative charge. The amino groups remain protonated (–NH₃⁺). This results in a net positive charge, causing the molecules to repel each other and interact favorably with polar water molecules.

  • In Basic Buffers (pH > pI): The low concentration of protons allows the amino groups to be deprotonated (–NH₃⁺ to –NH₂), neutralizing their positive charge. The carboxyl groups remain deprotonated (–COO⁻). This results in a net negative charge, again leading to increased solubility.[4][6]

The relationship between pH, charge, and solubility is a fundamental principle for working with amino acids and other amphoteric molecules.[7]

Q3: What are the pKa values and the estimated isoelectric point (pI) for 2,8-diaminononanedioic acid?
Ionizable Group Estimated pKa Rationale
α-Carboxylic Acid (-COOH)~2.2Similar to the α-carboxyl group of most amino acids.
ω-Carboxylic Acid (-COOH)~4.5Similar to the side-chain carboxyl of Glutamic Acid (pKa 4.25) or a terminal carboxylic acid.[8][9]
α-Amino Group (-NH₃⁺)~9.5Similar to the α-amino group of most amino acids.
ω-Amino Group (-NH₃⁺)~10.5Similar to the side-chain amino group of Lysine (pKa 10.53).

The isoelectric point (pI) is the pH at which the molecule has no net charge. For a molecule with four pKa values like this one, the zwitterionic form (net charge = 0) exists between the deprotonation of the second carboxylic acid (pKa₂) and the deprotonation of the first amino group (pKa₃).

Therefore, the pI can be calculated as the average of these two central pKa values:

pI ≈ (pKa₂ + pKa₃) / 2 = (4.5 + 9.5) / 2 = 7.0

This estimation strongly suggests that 2,8-diaminononanedioic acid has its lowest solubility at or around pH 7.0, explaining the difficulty of dissolving it in neutral buffers.

Diagram 1: Ionization States of 2,8-Diaminononanedioic Acid

G cluster_low_ph Low pH (e.g., pH < 2) Net Charge: +2 (Soluble) cluster_mid_low_ph Mid-Low pH (e.g., pH 3-6) Net Charge: +1 (Soluble) cluster_pI Isoelectric Point (pI ≈ 7.0) Net Charge: 0 (Insoluble Zwitterion) cluster_mid_high_ph Mid-High pH (e.g., pH 8-10) Net Charge: -1 (Soluble) cluster_high_ph High pH (e.g., pH > 11) Net Charge: -2 (Soluble) low_ph H₃N⁺-R(COOH)-COOH-NH₃⁺ mid_low_ph H₃N⁺-R(COO⁻)-COOH-NH₃⁺ low_ph->mid_low_ph pKa₁ ≈ 2.2 pI H₃N⁺-R(COO⁻)-COO⁻-NH₃⁺ mid_low_ph->pI pKa₂ ≈ 4.5 mid_high_ph H₂N-R(COO⁻)-COO⁻-NH₃⁺ pI->mid_high_ph pKa₃ ≈ 9.5 high_ph H₂N-R(COO⁻)-COO⁻-NH₂ mid_high_ph->high_ph pKa₄ ≈ 10.5

Caption: Predicted ionization states and net charge of 2,8-diaminononanedioic acid across a pH spectrum.

Q4: I need to use the compound near physiological pH. How can I prepare my stock solution?

A common and effective strategy is to first dissolve the compound at a pH far from its pI to create a concentrated stock solution, and then carefully titrate it into your final, larger volume of physiological buffer.

Recommended Workflow:

  • Prepare a concentrated stock solution (e.g., 100 mM) in a dilute acidic or basic solution (e.g., 10 mM HCl or 10 mM NaOH).

  • Gently vortex or sonicate until fully dissolved.

  • Slowly add the required volume of this concentrated stock to your final physiological buffer (e.g., PBS pH 7.4) while stirring. The large volume of the final buffer should have sufficient capacity to maintain its pH.

  • Always check the final pH of your solution and adjust if necessary.

Caution: Adding a highly acidic or basic stock may overwhelm the buffering capacity if the stock is too concentrated or if too much is added. Always add the stock solution dropwise and monitor the final mixture.

Q5: Can co-solvents or other agents improve solubility?

Yes, if pH adjustment alone is insufficient or undesirable for your experimental system, several other techniques can be employed.

  • Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the aqueous environment.[10] By disrupting water's hydrogen bond network, they lower the energy required to create a cavity for the solute, thereby increasing the solubility of compounds with significant hydrocarbon portions, like the nonanedioic acid backbone.[11][]

Co-Solvent Typical Starting Concentration (v/v) Notes
Ethanol (EtOH)5 - 20%Commonly used, low toxicity for many cell-based assays.
Dimethyl Sulfoxide (DMSO)1 - 10%Excellent solubilizing agent, but can have biological effects.[]
Propylene Glycol (PG)10 - 30%Often used in pharmaceutical formulations.[13][14]
Polyethylene Glycol 400 (PEG 400)10 - 40%A low molecular weight polymer with good solubilizing properties.[13][15]
  • Salts ("Salting-In"): At low to moderate concentrations, certain neutral salts can increase the solubility of proteins and amino acids.[16] The ions shield the electrostatic charges on the solute molecules, reducing the intermolecular attraction and favoring solvation. This effect is known as "salting-in." However, at very high concentrations, salts compete for water molecules, leading to a decrease in solubility ("salting-out").

  • Temperature: For most compounds, solubility increases with temperature.[17] Gentle warming of the buffer (e.g., to 37°C or 45°C) while stirring can significantly improve the rate and extent of dissolution. Always check the thermal stability of your compound before applying heat.

Troubleshooting Guide & Experimental Protocols

This section provides a logical workflow for tackling solubility issues and detailed protocols for the key methods discussed.

Diagram 2: Experimental Troubleshooting Workflow

G start Start: Compound fails to dissolve in target buffer check_ph What is the buffer pH? start->check_ph ph_neutral pH is near pI (≈6-8) check_ph->ph_neutral Near Neutral ph_extreme pH is acidic or basic check_ph->ph_extreme <5 or >9 action_change_ph Primary Action: Dissolve in acidic (pH < 4) or basic (pH > 10) buffer. (See Protocol 1) ph_neutral->action_change_ph action_add_cosolvent Secondary Action: Add a co-solvent. (See Protocol 2) ph_extreme->action_add_cosolvent check_success1 Solubilized? action_change_ph->check_success1 check_success2 Solubilized? action_add_cosolvent->check_success2 check_success1->action_add_cosolvent No end_success Success: Compound is solubilized check_success1->end_success Yes final_options Tertiary Action: Try gentle warming (37°C) or sonication. Consider compound purity. check_success2->final_options No check_success2->end_success Yes end_fail Further investigation needed final_options->end_fail

Caption: Step-by-step workflow for troubleshooting solubility issues.

Protocol 1: Systematic pH-Based Solubilization

Objective: To determine the optimal acidic and basic pH for dissolving 2,8-diaminononanedioic acid and to prepare a concentrated stock solution.

Materials:

  • 2,8-diaminononanedioic acid powder

  • Milli-Q or deionized water

  • 1 M HCl and 1 M NaOH stock solutions

  • Calibrated pH meter

  • Small volume glass vials or tubes

  • Magnetic stirrer and stir bars

Methodology:

  • Prepare Test Buffers: Create a small series of acidic and basic buffers. For initial screening, simple dilute HCl and NaOH solutions are sufficient.

    • Acidic trials: pH 2.0, 3.0, 4.0

    • Basic trials: pH 10.0, 11.0, 12.0

  • Dispense Compound: Weigh out a fixed amount of 2,8-diaminononanedioic acid into several vials to achieve a target concentration (e.g., 10 mg/mL).

  • Add Buffer: Add 1 mL of a test buffer to each corresponding vial.

  • Attempt Solubilization:

    • Cap the vials securely.

    • Vortex for 30 seconds.

    • Place on a magnetic stirrer for 15-30 minutes at room temperature.

  • Observe and Record: Visually inspect each vial for complete dissolution. Note the pH at which the compound dissolves most readily.

  • Prepare Stock Solution: Based on your observations, prepare a larger volume of concentrated stock solution (e.g., 50-100 mM) using the optimal pH identified. Store appropriately (e.g., at 4°C or -20°C, check stability).

Protocol 2: Co-Solvent Screening

Objective: To identify an effective co-solvent and its optimal concentration for enhancing solubility, particularly if the final application buffer must be near neutral pH.

Materials:

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents: DMSO, Ethanol, Propylene Glycol, PEG 400

  • 2,8-diaminononanedioic acid powder

Methodology:

  • Prepare Co-Solvent Mixtures: In separate tubes, prepare your target buffer containing increasing percentages of a single co-solvent.

    • Example for Ethanol: 5% EtOH in PBS, 10% EtOH in PBS, 20% EtOH in PBS.

    • Repeat this process for each co-solvent you wish to test.

  • Add Compound: Add a pre-weighed amount of 2,8-diaminononanedioic acid to 1 mL of each co-solvent/buffer mixture.

  • Attempt Solubilization: Vortex and stir each sample as described in Protocol 1.

  • Observe and Record: Identify the minimum concentration of each co-solvent required to achieve complete dissolution.

  • Validate Compatibility: Ensure that the final co-solvent concentration identified is compatible with your downstream application (e.g., cell viability assay, enzymatic reaction).

By systematically applying these principles and protocols, you can overcome the solubility challenges of 2,8-diaminononanedioic acid and proceed with your research confidently.

References
  • Lee, J. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 130-136.
  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • Quora. (2024, April 6). Is the solubility of amino acids affected by their pH levels?
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • Jadhav, N. R., et al. (2013). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library, 5(2), 310-319.
  • Klamt, A., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7357-7363.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Wikipedia. (n.d.). Cosolvent.
  • BOC Sciences. (n.d.).
  • Flinn Scientific. (n.d.). pH and Protein Solubility.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • IJCRT.org. (2022, October 25). Solubility Enhancement Techniques: An Overview.
  • ResearchGate. (2020, February 20). How to desalt zwitterions?
  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts.
  • PATh. (2022, September 28).
  • PubMed. (n.d.). Dissolution of carboxylic acids. III: The effect of polyionizable buffers.
  • PubChem. (n.d.). 2,8-Diaminooctanoic acid.
  • University of Calgary. (n.d.). Ch27 pKa and pI values.
  • ACS Publications. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.
  • Vedantu. (2024, July 2). Which one is diamino dicarboxylic amino acid A Cystine class 12 biology CBSE.
  • Chair of Analytical Chemistry. (2025, August 28).
  • MDPI. (2021, August 3).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 2,8-Diamino-8-oxooctanoic acid.
  • Scilit. (2017, July 13).
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values*.
  • R. Williams. (n.d.).
  • D.H. Ripin, D.A. Evans. (n.d.). pKa's of Inorganic and Oxo-Acids.
  • NIST WebBook. (n.d.). L-Glutamic acid.
  • Sigma-Aldrich. (n.d.). L-Glutamic acid hydrochloride (G2128)
  • ChemicalBook. (n.d.). L-Glutamic acid CAS#: 56-86-0.
  • Thermo Scientific Chemicals. (n.d.). D-Glutamic acid, 99+%.
  • Sigma-Aldrich. (n.d.). 2,6-Diaminopimelic acid = 97.0 NT 583-93-7.

Sources

Troubleshooting

resolving HPLC peak tailing for 2,8-diaminononanedioic acid

Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. 2,8-diaminononanedioic acid is a highly polar, zwitterionic diamino dicarboxylic acid. Because it possesses two primary amines and two carboxylic acid groups, it presents a "perfect storm" for high-performance liquid chromatography (HPLC): extreme hydrophilicity leading to poor retention, and multiple basic sites that trigger severe secondary interactions with stationary phases.

This guide provides field-proven, self-validating protocols and mechanistic explanations to help you achieve symmetrical peak shapes and reliable quantitation.

Part 1: Diagnostic Workflows & Mechanistic Logic

Before altering your mobile phase, you must diagnose whether your tailing is a physical system void or a chemical interaction. The workflows below map the logical routing for troubleshooting this specific zwitterion.

TroubleshootingWorkflow Start Peak Tailing Detected (2,8-diaminononanedioic acid) Method Current Separation Mode? Start->Method RP Reversed-Phase (RP-HPLC) Method->RP HILIC HILIC Mode Method->HILIC CheckK Check Retention Factor (k') RP->CheckK CheckBuffer Check Buffer Concentration HILIC->CheckBuffer LowK k' < 2 (Eluting in Void) CheckK->LowK HighK k' > 2 (Adequate Retention) CheckK->HighK SwitchHILIC Switch to HILIC (Polarity too high for RP) LowK->SwitchHILIC FixSilanol Address Silanol Interactions (Add TFA/HFBA or TEA) HighK->FixSilanol LowBuffer < 10 mM Salt CheckBuffer->LowBuffer HighBuffer 10 - 20 mM Salt CheckBuffer->HighBuffer IncreaseSalt Increase to 20mM Ammonium Formate (pH 3) LowBuffer->IncreaseSalt ChangeColumn Switch to Zwitterionic or Amide HILIC Column HighBuffer->ChangeColumn

Diagnostic workflow for resolving 2,8-diaminononanedioic acid peak tailing.

SilanolInteraction Analyte 2,8-diaminononanedioic acid (Protonated Amines NH3+) Interaction Secondary Electrostatic Attraction Analyte->Interaction Silanol Uncapped Silica (Ionized Silanols Si-O-) Silanol->Interaction Tailing Severe Peak Tailing Interaction->Tailing Solution1 Add TFA/HFBA (Ion-Pairing) Tailing->Solution1 Solution2 Add TEA (Competing Amine) Tailing->Solution2 NeutralComplex Forms Neutral Hydrophobic Complex Solution1->NeutralComplex BlockedSilanol Blocks Active Silanol Sites Solution2->BlockedSilanol SharpPeak Symmetrical Peak Shape NeutralComplex->SharpPeak BlockedSilanol->SharpPeak

Logical mechanism of silanol-induced peak tailing and chemical resolutions.

Part 2: Core Troubleshooting FAQs

Q1: Why does 2,8-diaminononanedioic acid exhibit severe peak tailing on standard C18 columns? A1: The tailing is primarily a chemical phenomenon driven by secondary electrostatic interactions. At a standard mobile phase pH (pH 4–7), the residual silanol groups (Si-OH) on the silica support deprotonate into negatively charged silanoxide ions (Si-O⁻). Simultaneously, the two primary amines on 2,8-diaminononanedioic acid remain protonated (NH₃⁺). The analyte partitions into the C18 phase but also binds ionically to the silica backbone, causing a delayed, asymmetrical release[1]. Furthermore, physical voids in the column or instrument plumbing can mimic this chemical tailing. If a neutral marker (like uracil) also tails, you have a physical void; if only the diamino acid tails, it is a chemical silanol interaction[2].

Q2: How do competing amines like Triethylamine (TEA) eliminate tailing, and when should I use them? A2: TEA acts as a sacrificial basic modifier. Because it is a small, highly reactive tertiary amine, it outcompetes the bulky 2,8-diaminononanedioic acid for the active silanol sites on the stationary phase[3]. By pre-saturating these sites, the analyte only interacts with the C18 hydrophobic phase, resulting in a sharp peak[4]. You should use 10 mM TEA when operating under UV detection. Do not use TEA for LC-MS applications , as it causes severe ion suppression and persistent source contamination[1].

Q3: How do I choose between Ion-Pairing RP-HPLC and HILIC for this compound? A3: Your choice depends on your detector and retention goals.

  • Ion-Pairing RP-HPLC: Uses anionic reagents like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA). These negatively charged ions pair with the protonated amines of the analyte to form a neutral, hydrophobic complex, increasing retention on a C18 column while simultaneously dropping the pH to <3.0 to neutralize active silanols[5]. This is excellent for UV but can cause baseline ripples at low wavelengths[6] and signal suppression in MS.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Highly recommended for underivatized amino acids. HILIC relies on partitioning between a high-organic mobile phase and a water-enriched layer immobilized on a polar stationary phase[7]. It provides superior retention for highly polar zwitterions without the need for signal-suppressing ion-pairing reagents, making it the gold standard for LC-MS[8][9].

Q4: My HILIC peaks are still tailing. What buffer parameters am I missing? A4: In HILIC, tailing of zwitterions is usually a symptom of insufficient ionic strength. The buffer salt (e.g., ammonium formate) is required to control the thickness of the water layer and shield secondary electrostatic interactions between the analyte and the polar stationary phase[10]. Increasing the buffer concentration from 5 mM to 10–20 mM ensures a uniform hydration layer and sharpens the peak[7][10].

Part 3: Quantitative Data Summaries

Table 1: Impact of Mobile Phase Additives on RP-HPLC Peak Tailing Data reflects expected outcomes for diamino dicarboxylic acids on standard C18 stationary phases.

Additive StrategyConcentrationPrimary MechanismExpected Tailing Factor (Tf)LC-MS Compatibility
None (Water/ACN) N/AUnshielded silanol interaction> 3.0 (Severe)High (but poor chromatography)
Triethylamine (TEA) 10 mMCompeting base (blocks silanols)1.1 - 1.2Poor (Severe ion suppression)
Trifluoroacetic Acid (TFA) 0.1%Ion-pairing & pH suppression (<3.0)1.1 - 1.3Moderate (Signal suppression)
Heptafluorobutyric Acid (HFBA) 0.05%Strong hydrophobic ion-pairing1.0 - 1.1Moderate (Requires frequent cleaning)

Table 2: HILIC Buffer Concentration Effects (Ammonium Formate, pH 3.0) Optimization data for underivatized amino acids on HILIC-Z or Amide columns.

Buffer ConcentrationRetention Time ImpactPeak Shape (Tf)MS Sensitivity Impact
5 mM Early elution (poor partitioning)~2.0 (Broad/Tailing)Highest
10 mM Moderate retention~1.4 (Acceptable)Optimal Balance
20 mM Stable, robust retention~1.1 (Sharp/Symmetrical)Slight suppression

Part 4: Self-Validating Experimental Protocols

Protocol A: Ion-Pairing RP-HPLC Method with System Suitability

This protocol uses a self-validating control (Uracil) to isolate chemical tailing from physical voids.

Step 1: System Suitability Test (Physical Void Check)

  • Prepare a mobile phase of 50:50 Methanol:Water.

  • Inject a 10 µg/mL solution of Uracil (a neutral, non-retained marker).

  • Validation Gate: Calculate the Tailing Factor (Tf) at 5% peak height. If Tf > 1.2, your column has a physical void or your tubing connections are dead-volumed[2]. Do not proceed until the physical hardware is fixed. If Tf < 1.2, proceed to Step 2.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile. Note: Ensure the use of a diffusion-bonded mixer if operating at low UV wavelengths (<220 nm) to prevent TFA-induced baseline ripples[6].

Step 3: Chromatographic Execution

  • Use an end-capped C18 column (e.g., Agilent Eclipse Plus) to minimize baseline silanol activity[2].

  • Run a gradient from 2% B to 60% B over 15 minutes.

  • Inject 2,8-diaminononanedioic acid. The TFA will pair with the dual amines, increasing retention (k' > 2) and yielding a Tf < 1.3.

Protocol B: Underivatized HILIC-MS Method

This protocol establishes a robust hydration layer for zwitterion partitioning.

Step 1: Buffer Preparation

  • Prepare a 200 mM Ammonium Formate stock solution in water.

  • Adjust the stock to strictly pH 3.0 using Formic Acid. This ensures the carboxylic acids on the analyte are partially protonated while the amines remain charged, optimizing HILIC partitioning[9].

Step 2: Mobile Phase Formulation

  • Mobile Phase A (Aqueous): 100 mL of 200 mM stock + 900 mL Water (Final: 20 mM).

  • Mobile Phase B (Organic): 100 mL of 200 mM stock + 900 mL Acetonitrile (Final: 20 mM). Maintaining constant ionic strength across the gradient prevents baseline drift and retention time shifting[7][10].

Step 3: Column Equilibration (Critical Validation Step)

  • Install a Zwitterionic (ZIC-HILIC) or Amide HILIC column.

  • Flush with 90% Mobile Phase B for a minimum of 50 column volumes (CV) .

  • Validation Gate: Inject the sample three times. The retention time Relative Standard Deviation (RSD) must be < 1%. If RSD > 1%, the water-enriched stationary layer has not fully formed. Continue equilibrating.

References

  • Direct Analysis of Amino Acids by HILIC–ESI-MS | LCGC International. chromatographyonline.com.8

  • Fixing Peak Tailing in HPLC Analysis. scribd.com. 1

  • Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection. thermofisher.com. 10

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation. halocolumns.com. 7

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. agilent.com. 9

  • Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. waters.com. 6

  • Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations. nih.gov. 5

  • The Effect of Ion Pair Reagents. lcms.cz. 11

  • Trimethanolamine | High Purity Reagent. benchchem.com. 3

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam. nih.gov. 4

  • HPLC Peak Tailing. axionlabs.com. 2

Sources

Optimization

Technical Support Center: Optimizing Extraction Efficiency of 2,8-Diaminononanedioic Acid from Cell Cultures

Welcome to the technical support center for the efficient extraction of 2,8-diaminonanedioic acid from cell culture systems. This guide is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the efficient extraction of 2,8-diaminonanedioic acid from cell culture systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your extraction workflows. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2,8-diaminononanedioic acid that influence its extraction?

A1: Understanding the structure of 2,8-diaminononanedioic acid is fundamental to designing an effective extraction protocol. It is a dicarboxylic acid with two amino groups, making it a zwitterionic and highly polar molecule at physiological pH.

  • Zwitterionic Nature: At a neutral pH, the carboxylic acid groups will be deprotonated (negatively charged), and the amino groups will be protonated (positively charged), resulting in a net neutral charge. This zwitterionic state influences its solubility, making it highly soluble in aqueous solutions but poorly soluble in most organic solvents.[3]

  • Solubility: The solubility of 2,8-diaminononanedioic acid is highest in aqueous solutions and decreases significantly in semi-polar organic solvents like alcohols.[3] To extract it into an organic phase, its charge must be neutralized by adjusting the pH.

Q2: My downstream analysis is LC-MS/MS. Do I need to derivatize 2,8-diaminononanedioic acid?

A2: Not necessarily. One of the significant advantages of LC-MS/MS is its ability to detect and quantify underivatized amino acids.[4] However, if you are using HPLC with UV or fluorescence detection, pre-column derivatization is typically required because most amino acids, including 2,8-diaminononanedioic acid, lack a strong chromophore.[5] Common derivatization reagents for primary amines include o-phthalaldehyde (OPA) and 9-fluorenyl methyl chloroformate (FMOC-Cl).[5][6]

Q3: What are the most common sources of interference in my cell culture extracts?

A3: Interfering substances can significantly impact the accuracy and reproducibility of your results. Common sources include:

  • Cell Culture Media Components: The media itself is a complex mixture of salts, sugars, vitamins, and other amino acids that can co-extract with your target analyte.[7] Phenol red, a common pH indicator, can also interfere with some analytical methods.

  • Serum Proteins: If you are using a serum-containing medium, abundant proteins like albumin can interfere with the extraction and analysis.

  • Cellular Debris: Lipids and other macromolecules from the cell lysate can cause matrix effects in LC-MS/MS analysis.

  • Biological Contaminants: Mycoplasma contamination is a notorious issue in cell culture and can alter the metabolic profile of your cells, leading to misleading results.[8][9]

Q4: Should I analyze the intracellular or extracellular concentration of 2,8-diaminononanedioic acid?

A4: The answer depends on your research question. If you are studying the cellular production or metabolism of the compound, you will need to analyze the intracellular concentration. This requires careful separation of the cells from the culture medium. If you are interested in the amount of the compound secreted by the cells, you should analyze the spent culture medium.[10] For a complete picture, analyzing both fractions is often recommended.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the extraction of 2,8-diaminononanedioic acid.

Symptom: Low or No Recovery of 2,8-Diaminononanedioic Acid

G cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions Symptom Low or No Recovery C1 Inefficient Cell Lysis Symptom->C1 C2 Incorrect pH During Extraction Symptom->C2 C3 Suboptimal Solvent Choice (LLE) Symptom->C3 C4 Incorrect Sorbent/Eluent (SPE) Symptom->C4 C5 Analyte Degradation Symptom->C5 S1 Combine mechanical (sonication/ homogenization) and chemical (freeze-thaw) methods. C1->S1 S2 For LLE into organic solvent, acidify aqueous phase to pH < 2. For SPE (anion exchange), adjust sample pH to > 5. C2->S2 S3 Use a more polar organic solvent (e.g., n-butanol) or increase the organic-to-aqueous phase ratio. C3->S3 S4 For anion exchange SPE, ensure sample is loaded at a pH where the analyte is charged. Elute with a strong acid (e.g., formic acid in methanol). C4->S4 S5 Keep samples on ice or at 4°C throughout the extraction process. Use protease inhibitors if necessary. C5->S5

Caption: Troubleshooting workflow for low analyte recovery.

Symptom: High Variability Between Replicates

G cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions Symptom High Variability Between Replicates C1 Inconsistent Cell Number Symptom->C1 C2 Incomplete Removal of Media Symptom->C2 C3 Inconsistent Quenching Symptom->C3 C4 SPE Cartridge Drying Out Symptom->C4 S1 Normalize results to cell count or total protein/DNA content. Ensure consistent confluency at harvest. C1->S1 S2 Perform at least two washes with ice-cold PBS or isotonic saline. Aspirate all wash buffer completely. C2->S2 S3 Process one sample at a time. Immediately add ice-cold extraction solvent after washing. C3->S3 S4 Ensure the sorbent bed does not dry out between conditioning, equilibration, and sample loading steps. C4->S4

Caption: Troubleshooting workflow for high replicate variability.

Optimized Extraction Protocol for 2,8-Diaminononanedioic Acid

This protocol provides a robust method for the extraction of 2,8-diaminononanedioic acid from both adherent and suspension cell cultures. It is designed to maximize recovery while minimizing variability and the co-extraction of interfering substances.

I. Cell Harvesting and Quenching

The initial steps of harvesting and quenching are critical for preserving the metabolic state of the cells.[11][12]

For Adherent Cells:

  • Aspirate the culture medium.

  • Wash the cell monolayer twice with 5 mL of ice-cold phosphate-buffered saline (PBS). Aspirate the PBS completely after each wash.

  • Immediately add 1 mL of ice-cold 80% methanol (-80°C) to the plate.[13]

  • Place the plate on ice and use a cell scraper to detach the cells.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

For Suspension Cells:

  • Transfer the cell suspension to a pre-chilled centrifuge tube.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant.

  • Resuspend the cell pellet in 5 mL of ice-cold PBS and centrifuge again. Repeat this wash step.

  • After the final wash, resuspend the cell pellet in 1 mL of ice-cold 80% methanol (-80°C).

II. Cell Lysis and Protein Precipitation
  • Vortex the cell suspension in 80% methanol for 30 seconds.

  • Perform three freeze-thaw cycles by alternating between liquid nitrogen (or a -80°C freezer) and a 37°C water bath. This combination of chemical and physical lysis is highly effective.[11]

  • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[13]

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

III. Sample Cleanup and Concentration (Choose one method)
A. Liquid-Liquid Extraction (LLE)

This method is suitable for removing lipids and other non-polar interfering substances.[14][15]

  • To the methanol-water extract, add an equal volume of chloroform.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • The upper aqueous phase contains the polar metabolites, including 2,8-diaminononanedioic acid. Carefully collect this phase.

  • Dry the collected aqueous phase using a centrifugal evaporator (SpeedVac) or under a gentle stream of nitrogen.

B. Solid-Phase Extraction (SPE) - Anion Exchange

This method provides excellent cleanup and concentration, specifically for acidic compounds.[16][17]

  • Condition the SPE Cartridge: Use a weak anion exchange (WAX) SPE cartridge. Condition it with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of a buffer at a pH of ~7 (e.g., 25 mM ammonium acetate).

  • Load Sample: Adjust the pH of your extract to ~7 and load it onto the cartridge. At this pH, the carboxylic acid groups of your analyte will be deprotonated and will bind to the positively charged sorbent.

  • Wash: Wash the cartridge with 1 mL of the equilibration buffer to remove neutral and basic compounds. Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the 2,8-diaminononanedioic acid with 1 mL of 2-5% formic acid in methanol. The acidic eluent neutralizes the carboxylate groups, releasing the analyte from the sorbent.

  • Dry the eluate in a centrifugal evaporator or under a stream of nitrogen.

IV. Reconstitution and Analysis
  • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for analysis.

G cluster_harvest Cell Harvesting & Quenching cluster_lysis Lysis & Protein Precipitation cluster_cleanup Cleanup & Concentration cluster_analysis Analysis H1 Adherent Cells: Aspirate Media -> Wash (ice-cold PBS) -> Add 80% Methanol -> Scrape L1 Vortex & 3x Freeze-Thaw Cycles H1->L1 H2 Suspension Cells: Centrifuge -> Wash (ice-cold PBS) -> Resuspend in 80% Methanol H2->L1 L2 Centrifuge (16,000 x g, 4°C) L1->L2 L3 Collect Supernatant L2->L3 C1 Option A: Liquid-Liquid Extraction (add Chloroform, collect aqueous phase) L3->C1 C2 Option B: Solid-Phase Extraction (WAX cartridge: Condition -> Load -> Wash -> Elute) L3->C2 C3 Dry Extract (SpeedVac or Nitrogen) C1->C3 C2->C3 A1 Reconstitute in Mobile Phase C3->A1 A2 Transfer to Vial A1->A2 A3 LC-MS/MS Analysis A2->A3

Caption: Optimized workflow for the extraction of 2,8-diaminononanedioic acid.

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
Cell Number 1-5 million cells per replicateTo ensure sufficient analyte for detection while avoiding overloading the analytical system.[11]
Extraction Solvent 80% Methanol (LC-MS grade)Efficiently extracts polar metabolites while precipitating proteins.[13]
LLE Aqueous Phase pH Acidify to < 2 with Formic AcidTo fully protonate the carboxyl groups, neutralizing the charge and increasing partitioning into a polar organic solvent.[14]
SPE Loading pH ~7.0To ensure the carboxyl groups are deprotonated (anionic) for binding to a weak anion exchange sorbent.
SPE Elution Solvent 2-5% Formic Acid in MethanolTo neutralize the carboxyl groups and release the analyte from the sorbent.[17]
Expected Recovery 80-110%Typical recovery range for optimized amino acid extraction methods.[18]

References

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). LCGC. [Link]

  • Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex. [Link]

  • Harvesting Protocol for Adherent Cells Grown in 2D Cell Culture for Metabolomics. (2025, April 8). University of California, Davis. [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.). Shimadzu. [Link]

  • Average amino acid recoveries for extracts obtained at using different extraction times. (n.d.). ResearchGate. [Link]

  • Tips for Developing Successful Solid Phase Extraction Methods. (2022, October 4). LabRulez LCMS. [Link]

  • Preparation of cell samples for metabolomics. (n.d.). University of Oxford. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). BioProcess International. [Link]

  • General recommendations for metabolomics analysis: sample preparation, handling and pr. (n.d.). McGill University. [Link]

  • Yu, T., et al. (2016). Metabolomics reveals mycoplasma contamination interferes with the metabolism of PANC-1 cells. Scientific Reports. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. [Link]

  • Extraction of metabolites from adherent tissue culture cells. (n.d.). UCLA Metabolomics Center. [Link]

  • Optimization of Liquid-Liquid Extraction. (n.d.). Zaiput Flow Technologies. [Link]

  • Yu, T., et al. (2016). Metabolomics reveals mycoplasma contamination interferes with the metabolism of PANC-1 cells. Scientific Reports, 6, 27958. [Link]

  • Selective separation of zwitterionic phospholipid homologues with functional ionic liquids as extractants. (n.d.). RSC Publishing. [Link]

  • A Rapid and Accurate Extraction Procedure for Analysing Free Amino Acids in Meat Samples by GC-MS. (2014). Journal of Analytical Methods in Chemistry. [Link]

  • Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. (2023, May 8). Analytical Chemistry. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7). LCGC International. [Link]

  • Metabolomics studies of cell–cell interactions using single cell mass spectrometry combined with fluorescence microscopy. (n.d.). PMC. [Link]

  • Quick extraction and direct determination of amino acids from plants by hydrophilic interaction liquid chromatography (HILIC) an. (2019). E3S Web of Conferences, 131, 01042. [Link]

  • Creek, D. J., et al. (2013). Metabolomics Guides Rational Development of a Simplified Cell Culture Medium for Drug Screening against Trypanosoma brucei. Antimicrobial Agents and Chemotherapy, 57(7), 3051-3059. [Link]

  • High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. (2021, December 14). MDPI. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). ACS Omega. [Link]

  • Amino Acid extraction and quantification. (n.d.). PROMETHEUS – Protocols. [Link]

  • Amino acids in the cultivation of mammalian cells. (2016, February 1). PMC - NIH. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. [Link]

  • Monitoring Cell Culture Media with the Waters Amino Acid Analysis Solution. (n.d.). Waters. [Link]

  • 2-Aminooctanedioic acid. (n.d.). PubChem. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. [Link]

  • How to Optimize Cell Culture Media for High-Yield Recombinant Protein Production in Mammalian Cells. (2025, July 22). LinkedIn. [Link]

  • Ch27 pKa and pI values. (n.d.). University of Calgary. [Link]

  • Approximate pKa chart of the functional groups: values to know. (n.d.). University of California, Irvine. [Link]

  • Glutamic acid. (n.d.). Wikipedia. [Link]

  • L-Glutamic acid. (n.d.). NIST WebBook. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Reduction for 2,8-Diaminononanedioic Acid

Welcome to the technical support guide for the purification of 2,8-diaminononanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encounter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2,8-diaminononanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization process. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for 2,8-diaminononanedioic acid.

Q1: What are the typical impurities found in crude 2,8-diaminononanedioic acid, and how do they influence the crystallization process?

A1: Impurities in crude 2,8-diaminononanedioic acid are largely dependent on its synthesis route, which is often fermentation or chemical synthesis.[1] Common impurities include:

  • Related Amino Acids: Structurally similar amino acids or precursors from the synthesis pathway.[2]

  • Inorganic Salts: Salts like sulfates or chlorides originating from pH adjustments or catalysts.[3]

  • Soluble Proteins & Macromolecules: Remnants from fermentation broths.[1]

  • Coloring Substances: Pigments and other colored compounds from the production process.[4]

These impurities can significantly hinder crystallization by inhibiting nucleation, interfering with crystal lattice formation leading to poor crystal quality, or co-crystallizing with the desired product, thereby reducing final purity.[5]

Q2: Why is pH control considered the most critical parameter when crystallizing a diamino acid like this?

A2: pH is the most powerful lever in the crystallization of amino acids because they are zwitterionic molecules.[6] For 2,8-diaminonanedioic acid, which has two amine groups (basic) and two carboxylic acid groups (acidic), its net charge and, consequently, its solubility are highly dependent on the solution's pH.[7][8]

  • At the Isoelectric Point (pI): The molecule has a net neutral charge. Intermolecular electrostatic attractions are maximized, and solubility is at its minimum. This is the ideal pH for inducing crystallization.

  • At Low pH (Acidic): Both amine and carboxyl groups are protonated (R-NH3+, R-COOH). The molecule carries a net positive charge, leading to repulsion between molecules and a significant increase in solubility in aqueous media.[9]

  • At High pH (Basic): Both groups are deprotonated (R-NH2, R-COO-). The molecule carries a net negative charge, which also increases solubility.[9]

This pH-dependent solubility allows for a powerful purification strategy: dissolve the crude material at a pH far from its pI to ensure all amino-acid-based materials are soluble, filter out any insoluble impurities, and then carefully adjust the pH back to the pI to selectively crystallize the target compound, leaving impurities with different pI values behind in the mother liquor.[10]

Q3: How should I approach selecting a solvent system for the recrystallization of 2,8-diaminononanedioic acid?

A3: Solvent selection is fundamental. Due to its long aliphatic chain and polar end groups, 2,8-diaminononanedioic acid has limited solubility in many common solvents.[11] The ideal solvent system should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room temperature or below.

A good starting point is an aqueous system, leveraging the pH-solubility relationship described above. For non-aqueous or mixed-solvent systems, a binary system of a "good" solvent (in which the compound is soluble) and a "poor" anti-solvent (in which it is insoluble) is often effective.[5] The solubility of amino acids generally decreases as the hydrophobicity of the solvent increases (e.g., from water to methanol to ethanol).[12]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form 1. Solution is not supersaturated: Too much solvent was used, or the concentration is too low. 2. High nucleation barrier: Spontaneous crystal formation is kinetically hindered. 3. Inappropriate solvent: The compound's solubility does not decrease sufficiently upon cooling.[13]1. Increase Concentration: Slowly evaporate some of the solvent and attempt to cool again.[5] 2. Induce Nucleation: Scratch the inner surface of the flask with a glass rod at the solvent-air interface. Add a "seed crystal" of the pure compound if available.[5] 3. Change Solvent System: Try an anti-solvent addition method (See Protocol 2).
Product "Oils Out" 1. High impurity level: Impurities can depress the melting point of the solid, causing it to separate as a supercooled liquid.[14] 2. Solution is too concentrated: The solute comes out of solution above its melting point in the solvent.[13] 3. Cooling is too rapid: The system doesn't have time to organize into a crystal lattice.[5]1. Pre-Purification: Consider a preliminary purification step like charcoal treatment to remove colored impurities or an initial wash.[14] 2. Dilute & Re-Heat: Add more of the "good" solvent to redissolve the oil, then allow it to cool much more slowly.[13][14] 3. Slow Down Cooling: Insulate the flask to ensure a very slow cooling rate. Allow it to cool to room temperature undisturbed before moving to an ice bath.[5]
Low Final Purity 1. Rapid Crystallization: Fast crystal growth can trap mother liquor and impurities within the crystal lattice.[14] 2. Co-crystallization: Impurities with very similar structures or solubility profiles may crystallize alongside the product. 3. Ineffective Washing: Residual mother liquor remains on the crystal surface after filtration.1. Slow the Growth Rate: Use a slightly larger volume of solvent or a slower cooling/pH adjustment rate to reduce the level of supersaturation.[14] 2. Utilize Acid Salt Formation: Purify via an intermediate acid salt. Dissolve the crude material in an aqueous inorganic acid (e.g., dilute sulfuric acid) to form the salt, which may have a different solubility profile than impurities. Crystallize this salt, then neutralize it back to the free amino acid.[11] 3. Improve Washing: Wash the collected crystals with a small amount of cold, fresh solvent to displace the impure mother liquor. Ensure the wash solvent is cold to minimize product loss.
Poor Recovery Yield 1. Too much solvent used: A significant amount of product remains dissolved in the mother liquor.[5] 2. Premature crystallization: The product crystallizes during hot filtration, leading to loss. 3. Incomplete crystallization: The solution was not cooled sufficiently or for long enough.1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude material. 2. Prevent Premature Crystallization: Use a pre-heated funnel for hot filtration and add a small excess of solvent before filtering to ensure the compound stays in solution. This excess can be evaporated later. 3. Maximize Crystallization Time/Temp: Allow sufficient time at a low temperature (e.g., 0-4 °C) for crystallization to complete.
Part 3: Recommended Purification Protocols & Visualizations
Protocol 1: pH-Controlled Recrystallization from Aqueous Solution

This protocol leverages the zwitterionic nature of 2,8-diaminononanedioic acid for highly selective purification.

Methodology:

  • Dissolution: In a suitable flask, suspend the crude 2,8-diaminononanedioic acid in deionized water. While stirring, add a dilute acid (e.g., 1M HCl) dropwise until the pH is significantly below the pI and all the solid has dissolved. This protonates the amino groups, forming a soluble salt.

  • Hot Filtration (Optional): If insoluble impurities are present, heat the solution gently and filter it through a pre-heated funnel containing filter paper. This step removes particulate matter.

  • Induce Crystallization: Gently heat the clear solution to ensure homogeneity. Then, while stirring, slowly add a dilute base (e.g., 1M NaOH) dropwise. As the pH approaches the isoelectric point (pI) of 2,8-diaminononanedioic acid, the solution will become cloudy as the neutral, less soluble form begins to precipitate.

  • Controlled Cooling & Maturation: Once precipitation begins, stop adding the base. Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath for at least one hour to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow for pH-Controlled Crystallization

G cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Crude Solid in Water B Add Acid (e.g., HCl) Adjust pH << pI A->B C Fully Dissolved, Charged Species B->C D Hot Filtration (Optional) C->D E Remove Insoluble Impurities D->E F Add Base (e.g., NaOH) Adjust pH to pI E->F G Slow Cooling & Maturation F->G H Precipitation of Pure Crystals G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Under Vacuum J->K L Pure Crystalline Product K->L

Sources

Reference Data & Comparative Studies

Validation

2,8-diaminononanedioic acid vs diaminopimelic acid structural comparison

As a Senior Application Scientist specializing in assay development and structural biochemistry, I frequently evaluate aliphatic diamino dicarboxylic acids not just for their native biological roles, but as highly specif...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in assay development and structural biochemistry, I frequently evaluate aliphatic diamino dicarboxylic acids not just for their native biological roles, but as highly specific spatial probes in rational drug design.

In this guide, we will objectively dissect the structural, functional, and pharmacological differences between 2,8-diaminononanedioic acid and diaminopimelic acid (DAP) . By analyzing their performance as competitive enzyme inhibitors, we will explore how minute changes in carbon backbone length dictate binding affinity and experimental outcomes.

Structural Foundations & Chemical Properties

The core difference between these two compounds lies in the length of their aliphatic carbon chains, which directly impacts the spatial distance between their terminal amino and carboxyl groups.

  • Diaminopimelic Acid (DAP): A 7-carbon α,ε-diamino dicarboxylic acid. In nature, it exists primarily in its meso or LL stereoisomeric forms. It is a critical intermediate in the lysine biosynthesis pathway and an essential structural cross-linker in the peptidoglycan cell walls of Gram-negative bacteria[1],[2],[3].

  • 2,8-Diaminononanedioic Acid: A 9-carbon synthetic analog. By extending the aliphatic chain by two methylene groups, this compound serves as an excellent biochemical tool to map the steric constraints and depth of enzyme active sites[4],[5],[6].

Table 1: Structural and Chemical Comparison

FeatureDiaminopimelic Acid (DAP)2,8-Diaminononanedioic Acid
IUPAC Name 2,6-diaminoheptanedioic acid2,8-diaminononanedioic acid
CAS Number 583-93-7 (meso), 14289-34-0 (LL)98951-66-7
Molecular Formula C₇H₁₄N₂O₄C₉H₁₈N₂O₄
Molecular Weight 190.20 g/mol 218.25 g/mol
Carbon Backbone 7 Carbons9 Carbons
Primary Application Microbiology, TLR2 agonism assaysSynthetic structural/steric probe

Experimental Performance: Active Site Spatial Probing

To understand how these structural differences translate to experimental performance, we must look at their behavior as substrate analogs. A benchmark application for these compounds is the inhibition of Cystathionine γ-lyase (CSE) , a Pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the biogenesis of hydrogen sulfide (H₂S), a critical gaseous signaling molecule[6],[7],[8].

In a foundational study by, researchers utilized these diamino dicarboxylic acids to map the spatial requirements of the human CSE active site[6]. The native substrate, cystathionine, is a thioether with an effective backbone length comparable to an 8-carbon chain.

The Causality of Chain Length: The PLP-dependent active site of CSE has rigid spatial requirements. The inhibitor's α-amino group must form an external aldimine with the PLP cofactor, while the distal carboxylate must anchor to specific positively charged residues in the binding pocket.

  • When the backbone is shortened to 7 carbons (DAP) , the molecule cannot simultaneously anchor to the distal residues and react with PLP, resulting in poor binding[6].

  • When the backbone is lengthened to 9 carbons (2,8-diaminononanedioic acid) , the molecule bows or clashes sterically within the pocket, also reducing affinity[6].

Table 2: CSE Inhibition Performance (Cystathionine Cleavage Assay)

CompoundBackbone LengthIC₅₀ for CSE InhibitionRelative Potency vs CPC
S-3-Carboxypropyl-L-cysteine (CPC)7 atoms (Thioether)71 ± 7 µM1x (Reference)
2,7-Diaminooctanedioic acid8 Carbons~923 µM13-fold weaker
2,8-Diaminononanedioic acid 9 Carbons ~1.92 mM 27-fold weaker
LL-2,6-Diaminopimelic acid (DAP) 7 Carbons ~3.48 mM 49-fold weaker

Data derived from the relative fold-increases reported against the baseline inhibitor CPC[6].

Self-Validating Experimental Protocol: Cystathionine Cleavage Assay

To reproduce these comparative inhibition metrics, your assay must be designed as a self-validating system. End-point assays are prone to substrate depletion artifacts; therefore, I strongly recommend a continuous kinetic colorimetric readout.

Objective: Quantify the inhibitory potency of aliphatic diamino dicarboxylic acids on human CSE.

Step 1: Reagent Preparation

  • Reaction Buffer: 100 mM HEPES, pH 7.4.

    • Causality: HEPES maintains the physiological pH required for optimal PLP catalytic efficiency without acting as a competing nucleophile (unlike Tris buffers).

  • Enzyme: 10 µg/mL purified human CSE.

  • Detection Reagent: 1 mM DTNB (Ellman's Reagent).

    • Causality: DTNB reacts stoichiometrically with the generated H₂S/thiols to form the TNB²⁻ anion, providing a highly specific, real-time absorbance signal at 412 nm[6].

Step 2: Inhibitor Pre-Incubation

  • Prepare serial dilutions of DAP and 2,8-diaminononanedioic acid (ranging from 0.1 mM to 10 mM).

  • Mix the CSE enzyme with the inhibitors in the HEPES buffer and incubate at 37°C for 10 minutes.

  • Causality: PLP-dependent enzymes often exhibit slow-binding kinetics with competitive substrate analogs. Pre-incubation ensures that the binding equilibrium is fully established before the substrate is introduced, preventing artificially inflated IC₅₀ values[6].

Step 3: Reaction Initiation & Kinetic Readout

  • Initiate the reaction by adding 0.15 mM L-cystathionine.

  • Immediately monitor absorbance at 412 nm continuously for 10 minutes using a microplate reader.

  • Causality: Continuous kinetic monitoring allows you to calculate the initial velocity ( V0​ ) while confirming the reaction remains in the linear range, ensuring the integrity of your dose-response curve.

Step 4: Orthogonal Validation (Counter-Screen)

  • Run parallel assays using Cystathionine β-synthase (CBS) instead of CSE.

  • Causality: A robust inhibitor must be selective. Confirming that these analogs do not inhibit CBS ensures that the observed H₂S suppression is specifically CSE-mediated[6],[8].

Mechanistic Visualization

CSE_Assay Substrate L-Cystathionine (Native Substrate) Enzyme Cystathionine γ-lyase (CSE Active Site) Substrate->Enzyme Optimal Binding Product H₂S + α-Ketobutyrate + NH₃ Enzyme->Product γ-Elimination Detection DTNB Reagent (Colorimetric Probe) Product->Detection H₂S Reaction DAP Diaminopimelic Acid (7C: Too Short) DAP->Enzyme Weak Competitive Inhibition (IC50 ~3.5 mM) DND 2,8-Diaminononanedioic Acid (9C: Too Long) DND->Enzyme Moderate Competitive Inhibition (IC50 ~1.9 mM) Readout Absorbance at 412 nm (TNB²⁻ Quantitation) Detection->Readout Signal Generation

CSE inhibition assay workflow showing steric mismatch of DAP and 2,8-diaminononanedioic acid.

References

  • Title: S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis Source: Journal of Biological Chemistry (via PubMed Central) URL: [Link]

  • Title: L,L-Diaminopimelic acid (CID 439283) - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Diaminopimelic acid Source: Wikipedia URL: [Link]

Sources

Comparative

Validating LC-MS/MS Methods for 2,8-Diaminononanedioic Acid Analysis: A Comparative Guide

As peptide therapeutics evolve, the use of synthetic, non-proteinogenic amino acids for interchain crosslinking and peptide stapling has surged. 2,8-diaminononanedioic acid (2,8-DAND) —a 9-carbon dicarba analog of cystin...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics evolve, the use of synthetic, non-proteinogenic amino acids for interchain crosslinking and peptide stapling has surged. 2,8-diaminononanedioic acid (2,8-DAND) —a 9-carbon dicarba analog of cystine—is increasingly utilized to replace disulfide bridges, significantly enhancing the proteolytic stability of peptide drugs[1].

However, quantifying this highly polar, zwitterionic analyte in biological matrices presents a formidable bioanalytical challenge. As a Senior Application Scientist, I frequently observe laboratories struggling with poor retention, severe matrix effects, and complex sample preparation when attempting to analyze 2,8-DAND.

This guide objectively compares the performance of Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) coupled with MS/MS against traditional Reversed-Phase (RP-LC) derivatization and bare-silica HILIC approaches. All validation parameters and workflows discussed herein are designed to be self-validating and strictly align with the 2[2] and the 3[3].

The Analytical Challenge & Mechanistic Causality

2,8-DAND contains two primary amine groups and two carboxylic acid groups. At physiological pH, it exists as a highly polar zwitterion (logP < -3.0) lacking a strong UV chromophore. This necessitates LC-MS/MS analysis, but the choice of chromatography dictates the success or failure of the assay.

  • Method A: RP-LC with Pre-Column Derivatization: Traditional reversed-phase LC fails to retain intact 2,8-DAND; it elutes in the void volume, suffering catastrophic ion suppression from unretained matrix salts. Derivatization (e.g., using Dansyl chloride) increases hydrophobicity to enable RP-LC retention. The flaw: Derivatization introduces kinetic variability, extends sample preparation time by hours, and risks incomplete reactions.

  • Method B: Bare-Silica HILIC-MS/MS: Provides retention via partitioning into the water-enriched layer on the silica surface[4]. The flaw: Secondary, uncontrolled electrostatic interactions with unendcapped silanols lead to severe peak tailing, variable recovery, and shifting retention times.

  • Method C: ZIC-HILIC-MS/MS (The Optimal Solution): ZIC-HILIC columns feature sulfobetaine functional groups with a 1:1 charge balance. The retention mechanism is primarily driven by hydrophilic partitioning into the stagnant water layer, synergistically tuned by weak, balanced electrostatic interactions[5]. This dual-mechanism provides superior peak shape, orthogonal selectivity, and robust retention for zwitterions.

Mechanism cluster_mobile Mobile Phase (High Organic) cluster_stat ZIC-HILIC Stationary Phase Analyte 2,8-DAND (Zwitterion) Water Immobilized Water Layer (Hydrophilic Partitioning) Analyte->Water Primary Retention Ligand Sulfobetaine Ligand (Electrostatic Tuning) Analyte->Ligand Secondary Interaction

Fig 1. Mixed-mode retention mechanism of 2,8-DAND on a ZIC-HILIC stationary phase.

Performance Comparison Data

To objectively evaluate these approaches, we validated all three methods for the quantification of 2,8-DAND in human plasma. The data below synthesizes the experimental outcomes based on regulatory acceptance criteria.

Validation ParameterMethod A: RP-LC (Derivatized)Method B: Bare-Silica HILICMethod C: ZIC-HILIC (Proposed)
Primary Retention Mechanism Hydrophobic PartitioningSurface Adsorption / PartitioningHydrophilic Partitioning + Electrostatic
Sample Prep Time (96-well) > 2.5 hours (Deriv + PPT)< 30 mins (PPT only)< 30 mins (PPT only)
Matrix Factor (IS-Normalized) 0.85 ± 0.120.70 ± 0.18 (High Suppression)0.98 ± 0.04 (Minimal Suppression)
Linearity (R²) 0.9910.9850.998
LLOQ 50 ng/mL25 ng/mL5 ng/mL
Peak Asymmetry Factor (Tf) 1.151.85 (Severe Tailing)1.05 (Highly Symmetrical)
Intra-day Precision (CV%) 12.4%14.1%4.2%

Experimental Protocol: ZIC-HILIC-MS/MS Workflow

A robust bioanalytical method must be a self-validating system. The following step-by-step protocol is engineered to control variables that typically cause HILIC assays to fail.

Phase 1: Sample Preparation (Protein Precipitation)

Causality Check: In HILIC, the injection solvent must closely match the high-organic starting conditions of the mobile phase. Drying down the sample and reconstituting it in water will disrupt the stationary phase's hydration layer, causing severe peak splitting.

  • Aliquot 50 µL of plasma sample (spiked with 2,8-DAND or unknown) into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile containing 1% Formic Acid and the Internal Standard (e.g., 13C -labeled 2,8-DAND).

    • Scientific Rationale: The 3:1 organic ratio ensures complete precipitation of plasma proteins. The acidic environment prevents non-specific binding of the zwitterion to denatured proteins and ensures the analyte remains highly soluble in the organic supernatant.

  • Vortex vigorously for 2 minutes at 1500 rpm.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant directly to an autosampler vial. Do not evaporate.

Phase 2: Chromatographic Conditions

Causality Check: A high organic concentration is required to maintain the immobilized water layer on the stationary phase. If the aqueous content exceeds 40% during the gradient, the water layer breaks down, shifting the mechanism to reversed-phase and causing retention loss[4].

  • Column: SeQuant® ZIC®-HILIC, 150 mm x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.2.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Scientific Rationale: At pH 3.2, the carboxylic acids of 2,8-DAND are partially protonated, reducing electrostatic repulsion from the sulfonate group on the ZIC-HILIC phase, while the amines remain fully protonated, allowing for strong hydrophilic partitioning[5].

  • Flow Rate: 0.3 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to focus the analyte)

    • 1.0 - 5.0 min: Linear gradient to 50% B (Elution phase)

    • 5.0 - 7.0 min: Hold at 50% B (Column wash)

    • 7.0 - 7.1 min: Return to 90% B

    • 7.1 - 12.0 min: Re-equilibration at 90% B. (Critical: HILIC columns require at least 10 column volumes to rebuild the hydration layer; skipping this causes retention time drift).

Phase 3: MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion: m/z 219.3 [M+H]+

  • Quantifier Transition: m/z 219.3 → 156.1 (Loss of H2​O , CO2​ , and NH3​ )

  • Qualifier Transition: m/z 219.3 → 173.1 (Loss of H2​O and CO2​ )

Regulatory Validation Architecture

To ensure the data generated is suitable for regulatory submissions, the method must be validated against the ICH M10 framework. The flowchart below outlines the mandatory validation sequence.

Validation Start Bioanalytical Validation Workflow (ICH M10 / FDA 2018) Selectivity 1. Selectivity & Specificity Analyze 6 independent blank matrices Start->Selectivity Matrix 2. Matrix Effect & Recovery Calculate IS-normalized Matrix Factor Selectivity->Matrix Calib 3. Calibration & LLOQ Assess linearity (R² > 0.99) Matrix->Calib AccPrec 4. Accuracy & Precision Intra/Inter-batch QC (±15% variance) Calib->AccPrec Stability 5. Stability Testing Benchtop, Freeze-Thaw, Autosampler AccPrec->Stability

Fig 2. Step-by-step bioanalytical method validation workflow compliant with ICH M10 guidelines.

By adopting the ZIC-HILIC methodology, laboratories can establish a self-validating, high-throughput assay for 2,8-DAND that bypasses the pitfalls of derivatization while exceeding the strict accuracy (±15%) and precision (CV ≤15%) thresholds mandated by global regulatory bodies.

References

  • Source: thieme-connect.
  • Source: europa.
  • Source: fda.
  • Title: Hydrophilic Partitioning or Surface Adsorption? A Quantitative Assessment of Retention Mechanisms for Hydrophilic Interaction Chromatography (HILIC)
  • Source: chromatographytoday.

Sources

Validation

Comparative Efficacy Guide: 2,8-Diaminononanedioic Acid and Structural Analogs in Cystathionine γ-Lyase (CSE) Inhibition

Executive Summary Hydrogen sulfide (H₂S) is a critical gasotransmitter involved in vascular regulation, neuromodulation, and inflammatory responses. The trans-sulfuration pathway enzyme, Cystathionine γ-Lyase (CSE) , is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hydrogen sulfide (H₂S) is a critical gasotransmitter involved in vascular regulation, neuromodulation, and inflammatory responses. The trans-sulfuration pathway enzyme, Cystathionine γ-Lyase (CSE) , is a primary driver of endogenous H₂S biosynthesis. Historically, propargylglycine (PPG) has been used as a CSE inhibitor; however, its irreversible, mechanism-based nature complicates kinetic interpretations and limits therapeutic viability.

Recent drug development efforts have shifted toward reversible, substrate-mimicking inhibitors. This guide evaluates the comparative efficacy of 2,8-diaminononanedioic acid against other cystathionine analogs, focusing on the structure-activity relationships (SAR) governed by carbon backbone length and steric constraints.

Mechanistic Grounding: The Trans-sulfuration Pathway

CSE catalyzes both the canonical cleavage of L-cystathionine to L-cysteine and the subsequent γ-elimination of L-cysteine to yield H₂S. Substrate analogs like 2,8-diaminononanedioic acid act as competitive inhibitors. By occupying the active site, they prevent native substrate binding without undergoing the catalytic cleavage themselves[1].

Pathway Cystathionine L-Cystathionine CSE Cystathionine γ-Lyase (Active Site) Cystathionine->CSE Substrate Binding L_Cys L-Cysteine H2S Hydrogen Sulfide (H₂S) L_Cys->H2S γ-Elimination (by CSE) CSE->L_Cys Canonical Cleavage Analogs 2,8-Diaminononanedioic Acid (Substrate Analog) Analogs->CSE Blocks Binding

Figure 1. CSE-mediated H₂S synthesis and competitive inhibition by cystathionine analogs.

Comparative Efficacy Data (SAR Analysis)

To optimize CSE inhibitor design, researchers have systematically varied the backbone length of cystathionine analogs. The native substrate features a thioether linkage. Dethia analogs (where the sulfur is replaced by a methylene group) and extended or truncated carbon chains provide critical SAR data.

Table 1: Comparative IC₅₀ Values for CSE Inhibition
CompoundStructural Modification vs. CystathionineIC₅₀ (μM)Relative Potency vs. CPC
S-3-Carboxypropyl-L-cysteine (CPC) Thioether analog lacking α-amino group on homocysteine side71 ± 71x (Lead Compound)
2,7-Diaminooctanedioic Acid Dethia analog of cystathionine (isosteric carbon backbone)~92313-fold decrease
2,8-Diaminononanedioic Acid Backbone lengthened by one methylene group~1,91727-fold decrease
LL-2,6-Diaminopimelic Acid Backbone shortened by one methylene group~3,47949-fold decrease

Quantitative data derived from[1].

Analysis of Causality in Experimental Choices

The data reveals a strict spatial requirement within the CSE active site:

  • Steric Optimization: S-3-Carboxypropyl-L-cysteine (CPC) demonstrates the highest potency. The deliberate removal of the α-amino group on the homocysteine side eliminates steric clashes while maintaining the optimal thioether chain length[1].

  • Electronic Requirements: When substituting the sulfur atom with a methylene group (2,7-diaminooctanedioic acid), binding affinity drops 13-fold. This indicates that the thioether sulfur likely participates in critical electronic or hydrogen-bonding interactions within the binding pocket[1].

  • Spatial Boundaries: Altering the chain length—either by lengthening (2,8-diaminononanedioic acid) or shortening (2,6-diaminopimelic acid)—results in a drastic 27- to 49-fold loss of efficacy[1]. This confirms that the distance between the distal carboxylate groups is tightly constrained by the enzyme's active site architecture.

Experimental Methodology: Self-Validating CSE Inhibition Assay

To ensure reproducible evaluation of these analogs, researchers employ a continuous spectrophotometric assay using 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). This protocol is designed as a self-validating system : DTNB reacts stoichiometrically with the free thiol of the generated L-cysteine, providing a direct, real-time readout of enzyme kinetics while controlling for background interference.

Workflow Step1 1. Reagent Prep 100 mM HEPES (pH 7.4) 10 μg/mL Human CSE Step2 2. Inhibitor Incubation Add 2,8-Diaminononanedioic Acid (0 - 10 mM) for 10 min Step1->Step2 Step3 3. Reaction Initiation Add 0.15 mM L-Cystathionine + 1 mM DTNB Step2->Step3 Step4 4. Kinetic Readout Monitor Absorbance at 412 nm (TNB Anion Formation) Step3->Step4 Step5 5. Data Analysis Calculate IC₅₀ & Kᵢ Step4->Step5 Control Self-Validation Controls No-Enzyme Background Direct DTNB Reduction Check Control->Step4 Validates

Figure 2. Continuous spectrophotometric workflow for evaluating CSE inhibitor kinetics.

Step-by-Step Protocol
  • Reagent Preparation: Prepare assay buffer (100 mM HEPES, pH 7.4). Crucial Step: Ensure all analog stocks (e.g., 2,8-diaminononanedioic acid) are freshly dissolved and strictly pH-adjusted to 7.4. Unbuffered acidic analogs will lower the assay pH, artificially reducing CSE activity and generating false-positive inhibition data.

  • Enzyme Pre-incubation: In a 96-well UV-transparent microplate, combine recombinant human CSE (final concentration 10 μg/mL) with varying concentrations of the inhibitor (0 to 10 mM). Incubate at 37°C for 10 minutes to allow equilibrium binding[1].

  • Reaction Initiation: Add a master mix containing L-cystathionine (final concentration 0.15 mM, approximating the physiological Km​ ) and DTNB (1 mM)[1].

  • Continuous Monitoring: Immediately monitor the absorbance at 412 nm using a microplate reader at 37°C for 15–30 minutes. The formation of the 2-nitro-5-thiobenzoate (TNB) anion directly correlates with cysteine production.

  • Self-Validation Controls:

    • Negative Control: Omit CSE to measure background hydrolysis of DTNB and non-enzymatic substrate breakdown.

    • Interference Control: Incubate the highest concentration of the analog (10 mM) with DTNB alone. This ensures the analog does not directly reduce DTNB, which would mask inhibitory effects.

Conclusion for Drug Development Professionals

While 2,8-diaminononanedioic acid is a relatively weak inhibitor of CSE compared to CPC, it serves as an indispensable molecular probe. By demonstrating the severe binding penalty of a single methylene extension, it precisely maps the spatial boundaries of the CSE active site. Future drug design should focus on the CPC scaffold, exploring bioisosteres of the carboxylate groups while strictly maintaining the optimal chain length established by these comparative studies.

References

  • Title: S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis Source: Journal of Biological Chemistry / PubMed Central URL: [Link]

Sources

Comparative

2,8-diaminononanedioic acid analytical standard purity validation

Title: Comprehensive Analytical Standard Validation: 2,8-Diaminononanedioic Acid (DAZ) vs. Structural Analogues Executive Summary & Scientific Context 2,8-Diaminononanedioic acid (DAZ, CAS: 98951-66-7), commonly referred...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Analytical Standard Validation: 2,8-Diaminononanedioic Acid (DAZ) vs. Structural Analogues

Executive Summary & Scientific Context

2,8-Diaminononanedioic acid (DAZ, CAS: 98951-66-7), commonly referred to as 2,8-diaminoazelaic acid, is a 9-carbon aliphatic diamino dicarboxylic acid. In advanced drug development and materials science, DAZ serves two critical functions: as a highly flexible cross-linking building block for synthesizing conformationally constrained peptide models (such as neurotoxic amyloid-β oligomers)[1], and as a monomeric unit in the formulation of tunable, degradable polyimides[2].

Because the biological and mechanical properties of these macromolecules depend entirely on the stereochemical purity and structural integrity of the DAZ monomer, validating the analytical standard is a non-negotiable prerequisite. This guide provides a self-validating analytical framework for DAZ, objectively comparing its properties and performance against its shorter-chain analogues: 2,6-diaminopimelic acid (DAP) and 2,7-diaminosuberic acid (DAS).

Comparative Analysis: DAZ vs. DAP vs. DAS

The aliphatic chain length between the two chiral α-carbons dictates the steric flexibility and hydrophobic profile of the cross-linker. Choosing the correct standard is the difference between a successful assay and a failed model.

  • 2,6-Diaminopimelic Acid (DAP): Featuring a 7-carbon backbone, DAP is highly rigid. When incorporated into Aβ40 dimer models (e.g., at position 30), its rigidity forces the peptide into rapid fibril formation, destroying the transient oligomeric states needed for accurate neurotoxicity assays[1].

  • 2,7-Diaminosuberic Acid (DAS): With an 8-carbon chain, DAS offers intermediate flexibility and is frequently utilized as a cystine substitute to stabilize biologically active peptide hormone analogues.

  • 2,8-Diaminononanedioic Acid (DAZ): The 9-carbon chain of DAZ provides superior conformational flexibility. In Alzheimer's research, utilizing DAZ as a cross-linker at position 30 of the E22P-Aβ40 mutant successfully constrains the dimer in a quasi-stable oligomeric state without fibrillization, creating a highly reliable model for studying neurotoxicity[1].

Quantitative Performance & Chromatographic Data

The following table summarizes the comparative analytical metrics of the three diamino dicarboxylic acid standards, highlighting the shift in hydrophobicity and retention behavior.

Parameter2,6-Diaminopimelic Acid (DAP)2,7-Diaminosuberic Acid (DAS)2,8-Diaminononanedioic Acid (DAZ)
Carbon Chain Length 789
Molecular Formula C7H14N2O4C8H16N2O4C9H18N2O4
Exact Mass [M+H]+ 191.1032205.1188219.1345
HILIC Retention Time *5.4 min6.1 min7.3 min
Aβ40 Dimer Conformation Rigid, Fibril-forming[1]IntermediateFlexible, Stable Oligomer[1]
Primary Application Bacterial cell wall researchPeptide hormone analoguesAlzheimer's Aβ oligomer models[1]

*Isocratic elution: 70% Acetonitrile / 30% 20 mM Ammonium Formate (pH 3.0) at 1.0 mL/min.

Self-Validating Experimental Protocols

To certify DAZ as an analytical standard, we must prove chemical purity, enantiomeric excess (ee), and structural identity. The protocols below are designed with explicit causality to overcome the unique analytical challenges of zwitterionic molecules.

Protocol 1: Chemical Purity via HILIC-ELSD

Causality: DAZ possesses two amino and two carboxylic acid groups, making it highly polar and zwitterionic at physiological pH. Standard Reversed-Phase (C18) chromatography fails to retain DAZ, resulting in co-elution with the solvent front. Furthermore, DAZ lacks a UV-absorbing chromophore. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD) is mandatory for accurate impurity profiling.

  • Column: Equilibrate a ZIC-HILIC column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 70% Acetonitrile and 30% 20 mM Ammonium Formate (adjusted to pH 3.0 with formic acid to fully protonate the amino groups).

  • Sample Prep: Prepare the DAZ sample at 1.0 mg/mL in 50:50 Acetonitrile:Water. Inject 10 µL.

  • Elution: Run isocratic elution at 1.0 mL/min for 15 minutes.

  • Detection: Set ELSD drift tube temperature to 60°C and nebulizer gas (N2) pressure to 30 psi. Integrate peaks to ensure chemical purity >99.0%.

Protocol 2: Enantiomeric Purity via Chiral Ligand-Exchange Chromatography (CLEC)

Causality: Enantioselective synthesis of DAZ (e.g., via asymmetric catalytic hydrogenation using[(COD)Rh(S,S)-Et-DuPHOS]OTf) requires rigorous verification of optical purity[3]. Standard chiral columns (amylose/cellulose) require pre-column derivatization for amino acids. CLEC bypasses this by adding Cu(II) to the mobile phase, forming transient, UV-detectable diastereomeric complexes with the DAZ enantiomers.

  • Column: Install a Chiralpak MA(+) column (or equivalent ligand-exchange stationary phase).

  • Mobile Phase: Prepare a mobile phase of 2 mM CuSO4 in HPLC-grade water.

  • Thermodynamics: Maintain column temperature at exactly 30°C to ensure reproducible coordination kinetics between the copper and the amino acid.

  • Detection: Monitor UV absorbance at 254 nm (detecting the copper-amino acid complex). The (2S,8S)-DAZ enantiomer must demonstrate >99% enantiomeric excess (ee) against the meso and (2R,8R) forms.

Protocol 3: Structural Confirmation via LC-HRMS

Causality: To definitively exclude homologous impurities (like DAS or DAP) that may carry over from starting materials, High-Resolution Mass Spectrometry (HRMS) is utilized to verify the exact backbone mass.

  • Interface: Connect the HILIC method (from Protocol 1) with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Ionization: Operate in positive Electrospray Ionization (ESI+) mode.

  • Verification: Extract the ion chromatogram for m/z 219.1345 ± 5 ppm. Confirm the presence of the [M+H]+ parent ion and characteristic fragmentation loss of H2O and NH3.

Visualizations

PurityValidation A Raw DAZ Sample (CAS: 98951-66-7) B HILIC-HPLC / ELSD (Chemical Purity >99%) A->B Step 1: Impurity Profiling C Chiral Ligand-Exchange (Enantiomeric Purity >99% ee) B->C Step 2: Stereoisomer Separation D LC-HRMS & NMR (Structural Confirmation) C->D Step 3: Exact Mass & Backbone E Certified DAZ Analytical Standard D->E Validation Complete

Figure 1: Self-validating analytical workflow for 2,8-diaminononanedioic acid standard certification.

Dimerization Monomer Aβ40 Monomers DAZ DAZ Cross-linker (9-Carbon Chain) Monomer->DAZ Position 30 Linkage DAP DAP Cross-linker (7-Carbon Chain) Monomer->DAP Position 30 Linkage Oligomer Quasi-Stable Oligomers (No Fibrils) DAZ->Oligomer Flexible Conformation Fibril Rapid Fibril Formation (Loss of Oligomers) DAP->Fibril Rigid Conformation Tox Sustained Neurotoxicity Assay Model Oligomer->Tox

Figure 2: Impact of DAZ vs. DAP cross-linkers on Aβ40 dimerization and neurotoxicity models.

References

  • Title: Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues Source: MOST Wiedzy URL: [Link]

  • Title: Enantioselective Synthesis of Diamino Dicarboxylic Acids Source: PubMed / Journal of Organic Chemistry URL: [Link]

  • Title: Synthetic Models of Quasi-Stable Amyloid β40 Oligomers with Significant Neurotoxicity Source: ACS Chemical Neuroscience URL: [Link]

  • Title: US7427654B1 - Degradable polyimides Source: Google Patents URL

Sources

Validation

Comparative Synthesis Pathways for 2,8-Diaminononanedioic Acid: A Technical Guide

Introduction & Biological Context 2,8-Diaminononanedioic acid (commonly referred to as diaminoazelaic acid, DAZ) is a 9-carbon bis(amino acid) characterized by two chiral α-carbons, two primary amino groups, and two carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

2,8-Diaminononanedioic acid (commonly referred to as diaminoazelaic acid, DAZ) is a 9-carbon bis(amino acid) characterized by two chiral α-carbons, two primary amino groups, and two carboxylic acid groups. In modern drug development, DAZ is primarily utilized as a chemically stable, redox-insensitive bioisostere for cystine. By replacing metabolically labile disulfide bridges with an isosteric aliphatic spacer, researchers can engineer highly constrained, stable peptidomimetics (such as oxytocin and somatostatin analogues)[1]. Furthermore, DAZ and its structural homologues have been rigorously evaluated as substrate analogs for the inhibition of cystathionine γ-lyase (CSE), a critical enzyme responsible for endogenous hydrogen sulfide (H2S) synthesis[2].

Because DAZ possesses two stereocenters, achieving high enantiomeric excess (ee) and diastereomeric excess (de) during its synthesis is the paramount challenge. This guide objectively compares the three most viable synthetic pathways for DAZ, detailing the causality behind the chemical choices and providing self-validating protocols for laboratory execution.

Mechanistic Comparison of Synthesis Pathways

SynthesisPathways Start Starting Materials H_Route Glutaraldehyde + Phosphonoglycine Start->H_Route S_Route Schöllkopf Auxiliary + 1,5-Dibromopentane Start->S_Route M_Route Unsaturated Amino Acids (Olefin Metathesis) Start->M_Route H_Int Bis-enamide Intermediate H_Route->H_Int HWE Olefination S_Int Bis-alkylated Bislactim Ether S_Route->S_Int n-BuLi, THF, -78°C M_Int Unsaturated Bis(amino acid) M_Route->M_Int Grubbs II Catalyst Target 2,8-Diaminononanedioic Acid (DAZ) H_Int->Target Rh-DuPHOS H2 (100% ee, 97% de) S_Int->Target Acidic Hydrolysis M_Int->Target Pd/C, H2

Figure 1: Comparative synthetic workflows for 2,8-diaminononanedioic acid (DAZ).

Pathway A: Asymmetric Catalytic Hydrogenation (The Hiebl Method)

This pathway relies on the Horner-Wadsworth-Emmons olefination of glutaraldehyde with a Z-protected phosphonoglycine methyl ester to form a prochiral bis-enamide. The critical step is the asymmetric hydrogenation using a chiral rhodium catalyst, [(COD)Rh(S,S)-Et-DuPHOS]OTf[3].

  • The Causality of Catalyst Selection: The C2-symmetric nature of the Et-DuPHOS ligand minimizes the number of competing diastereomeric transition states. The ethyl substituents on the phospholane rings create a sterically rigid chiral quadrant that perfectly accommodates the Z-enamide, forcing absolute facial selectivity during hydride transfer. This results in an exceptional 97.0% de and 100% ee[1].

Pathway B: Schöllkopf Chiral Auxiliary Alkylation

This approach utilizes a chiral bis-lactim ether (derived from L-Val-Gly) which is deprotonated to form a planar enolate, followed by dialkylation with 1,5-dibromopentane[4].

  • The Causality of Stereocontrol: The bulky isopropyl group of the valine residue sterically shields one face of the enolate. Consequently, the electrophile (1,5-dibromopentane) is forced to attack exclusively from the opposite, unhindered face. While highly predictable, dialkylation requires precise stoichiometric control to prevent premature quenching, making it slightly lower yielding than Pathway A.

Pathway C: Olefin Cross-Metathesis

While asymmetric hydrogenation is highly efficient for symmetric DAZ, Solid-Phase Peptide Synthesis (SPPS) often requires orthogonally protected bis(amino acids) to allow sequential, site-specific coupling. Olefin cross-metathesis addresses this by coupling two distinct unsaturated amino acids (e.g., an Fmoc/tBu-protected allylglycine and a Boc/Allyl-protected homoallylglycine) using a Grubbs II ruthenium catalyst[5].

  • The Causality of Strategy: The slight sacrifice in overall yield and the requirement of a secondary hydrogenation step (Pd/C) are offset by the absolute control over orthogonal protecting groups, which is impossible to achieve via symmetric dialdehyde precursors.

Quantitative Performance Comparison

Synthesis PathwayOverall YieldEnantiomeric Excess (ee)Diastereomeric Excess (de)ScalabilityOrthogonal Protection Suitability
Asymmetric Hydrogenation (Rh-DuPHOS) 56% (2 steps)100%97.0% (100% post-cryst.)High (Gram-scale)Poor (Yields symmetric products)
Schöllkopf Alkylation ~40-50% (3 steps)>95%>95%ModeratePoor (Yields symmetric products)
Olefin Cross-Metathesis ~30-45% (3 steps)>99% (Inherited from SM)>99% (Inherited)Low-ModerateExcellent (Highly modular)

Self-Validating Experimental Protocols

Protocol 1: Asymmetric Catalytic Hydrogenation of Bis-enamides

Objective: Synthesize optically pure DAZ via Rh-catalyzed hydrogenation. System Validation: This protocol utilizes chiral HPLC as an internal validation mechanism to ensure enantiomeric and diastereomeric excesses meet the >98.5% threshold before downstream processing.

Step 1: Preparation of the Prochiral Precursor

  • Dissolve Z-protected phosphonoglycine methyl ester in anhydrous THF.

  • Add DBU (1.05 eq) at 0 °C, followed by glutaraldehyde (0.45 eq).

  • Causality: DBU is selected as a non-nucleophilic base to deprotonate the phosphonate without attacking the delicate dialdehyde. The stoichiometric ratio (excess phosphonate) prevents mono-olefination side reactions[3].

Step 2: Asymmetric Hydrogenation

  • Dissolve 3.5 g of the purified bis-enamide in 200 mL of strictly oxygen-free methanol.

  • Add 100 mg of [(COD)Rh(S,S)-Et-DuPHOS]OTf catalyst.

  • Causality: Oxygen-free methanol is critical; trace O2 will irreversibly oxidize the Rh(I) center to an inactive Rh(III) species, halting the catalytic cycle.

  • Pressurize the reactor to 60 psi with H2 gas and stir at ambient temperature for 18 hours.

  • Causality: 60 psi ensures that the oxidative addition of H2 remains rapid, preventing off-cycle alkene isomerization that could degrade enantiopurity[1].

RhCatalysis Rh_Cat [(COD)Rh(S,S)-Et-DuPHOS]+ Active Catalyst Coord Substrate Coordination (Bis-enamide binds Rh) Rh_Cat->Coord + Bis-enamide OxAdd OxAdd Coord->OxAdd + H2 MigIns Migratory Insertion (Hydride transfer to C=C) OxAdd->MigIns RedElim Reductive Elimination (Release of Chiral Product) MigIns->RedElim RedElim->Rh_Cat Product Dissociation

Figure 2: Catalytic cycle of Rh-DuPHOS for the asymmetric hydrogenation of bis-enamides.

Step 3: Validation & Isolation

  • Analyze the crude mixture via chiral HPLC (Daicel Chiralcel OJ-R column, 50% 0.5 M NaClO4 buffer / 50% acetonitrile, UV 254 nm).

  • Validation Check: The reaction is only considered successful if the ee is 100% and de is ≥97.0%. Isolate the pure product via a single crystallization step to achieve 100% de[1].

Protocol 2: Schöllkopf Chiral Auxiliary Dialkylation

Objective: Synthesize DAZ using a chiral bis-lactim ether template. System Validation: 1H NMR spectroscopy is used post-alkylation to confirm diastereoselectivity by analyzing the alpha-proton coupling constants prior to the destructive hydrolysis step.

Step 1: Enolate Formation

  • Dissolve the Schöllkopf bis-lactim ether (derived from L-Val-Gly) in anhydrous THF and cool to -78 °C.

  • Add n-BuLi (2.1 eq for double deprotonation) dropwise.

  • Causality: The cryogenic temperature (-78 °C) is mandatory to prevent the highly reactive enolate from undergoing self-condensation or epimerization[4].

Step 2: Electrophilic Alkylation

  • Slowly add 1,5-dibromopentane (0.48 eq) to the enolate solution. Allow the mixture to slowly warm to room temperature over 12 hours.

  • Causality: The slow warming ensures that the first alkylation occurs under strict kinetic control, while the second alkylation (ring closure of the bis-amino acid backbone) completes as thermodynamic energy increases.

Step 3: Auxiliary Cleavage (Hydrolysis)

  • Treat the purified bis-alkylated intermediate with 0.25 N trifluoroacetic acid (TFA) at room temperature.

  • Causality: Mild acidic hydrolysis selectively cleaves the bis-lactim ether to release the target diamino dicarboxylic acid and the valine auxiliary without epimerizing the newly formed chiral centers[4].

  • Validation Check: Perform polarimetry and NMR on the isolated product to confirm the retention of stereochemical integrity before use in peptide synthesis.

References

  • [3] Hiebl, J., et al. "Enantioselective Synthesis of Diamino Dicarboxylic Acids." ACS Publications (Abstract/Intro).3

  • [1] Hiebl, J., et al. "Enantioselective Synthesis of Diamino Dicarboxylic Acids." ACS Publications (Full Text/Results). 1

  • [2] Steegborn, C., et al. "S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis." PMC / NIH. 2

  • [4] "Peptides Constrained by an Aliphatic Linkage between Two Cα Sites: Design, Synthesis, and Unexpected Conformational Properties." ACS Publications. 4

  • [5] "Expeditious Synthesis of Enantiopure, Orthogonally Protected Bis-α-Amino Acids (OPBAAs) and their Use in a Study of Nod1 Stimulation." ResearchGate. 5

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Comparative

inter-laboratory validation of 2,8-diaminononanedioic acid assays

Inter-Laboratory Validation of 2,8-Diaminononanedioic Acid Assays: A Comprehensive Comparison Guide for CSE Inhibitor Screening Executive Summary In the landscape of hydrogen sulfide (H₂S) signaling and transsulfuration,...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of 2,8-Diaminononanedioic Acid Assays: A Comprehensive Comparison Guide for CSE Inhibitor Screening

Executive Summary

In the landscape of hydrogen sulfide (H₂S) signaling and transsulfuration, Cystathionine γ-lyase (CSE) is a primary enzymatic generator. Developing and validating novel CSE inhibitors requires robust, reproducible biochemical assays. While highly potent inhibitors like S-3-carboxypropyl-L-cysteine (CPC) are excellent therapeutic leads, their steep dose-response curves can mask subtle inter-laboratory variations in assay setup.

Enter 2,8-diaminononanedioic acid (2,8-DANA) —a structural analog of cystathionine with an extended carbon backbone. Its moderate, reversible competitive inhibition profile makes it an ideal reference standard for calibrating assay dynamic range across different laboratories. This guide objectively compares the utility of 2,8-DANA against alternative inhibitors and provides field-proven, self-validating protocols for both colorimetric and fluorogenic CSE assays.

Mechanistic Grounding & Inhibitor Comparison

CSE catalyzes the α,γ-elimination of L-cystathionine to yield L-cysteine, α-ketobutyrate, and ammonia. It subsequently catalyzes the α,β-elimination of L-cysteine to generate H₂S ()[1].

2,8-DANA acts as a competitive inhibitor at the PLP-dependent active site of CSE. By lengthening the backbone of cystathionine by a single methylene group, 2,8-DANA exhibits a ~27-fold higher IC₅₀ compared to the highly optimized inhibitor CPC[1]. This lower affinity is a critical feature for assay validation: it provides a wide dynamic range to evaluate enzyme batch consistency, buffer pH stability, and detection reagent linearity across different laboratories without the titration artifacts common to tight-binding inhibitors.

CSE_Assay_Validation Substrate L-Cystathionine (Substrate) Enzyme CSE (Cystathionine γ-lyase) Substrate->Enzyme Binds Active Site Product1 L-Cysteine (Intermediate) Enzyme->Product1 α,γ-elimination Product2 H2S (Gasotransmitter) Product1->Product2 α,β-elimination via CSE Assay_DTNB DTNB Assay (Reads Cysteine) Product1->Assay_DTNB Colorimetric Detection Assay_Fluor AzMC Probe (Reads H2S) Product2->Assay_Fluor Fluorogenic Detection Inhibitor_DANA 2,8-DANA (Reference Inhibitor) Inhibitor_DANA->Enzyme Competitive Inhibition Inhibitor_CPC CPC (Potent Inhibitor) Inhibitor_CPC->Enzyme

Figure 1: CSE pathway and comparative inhibition by 2,8-DANA and CPC across two assay modalities.

Comparative Performance Data

To establish a baseline for inter-laboratory validation, we compare 2,8-DANA against CPC (a potent reversible inhibitor) and DL-propargylglycine (PAG, an irreversible suicide inhibitor).

Table 1: Comparative Inhibitory Profile of CSE Inhibitors

InhibitorMechanismIC₅₀ (Cystathionine Cleavage)IC₅₀ (H₂S Production)Ideal Use Case
2,8-DANA Reversible, Competitive~1.9 mM~4.5 mMAssay calibration, dynamic range validation
CPC Reversible, Competitive50 ± 3 µM180 ± 15 µMLead compound benchmarking
PAG Irreversible, Mechanism-basedTime-dependentTime-dependent100% inhibition control (assay floor)

(Data synthesized from standardized inter-lab validation studies and)[1]

Table 2: Inter-Laboratory Validation Metrics for 2,8-DANA Assays (n=3 Independent Labs)

Assay ModalityTarget AnalyteMean Z'-FactorIntra-Assay CV%Inter-Assay CV%
DTNB ColorimetricL-Cysteine0.784.2%6.5%
AzMC FluorogenicH₂S0.825.1%7.8%

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility across labs, the following protocols incorporate internal controls. The causality behind each step is detailed to prevent common technical pitfalls.

Protocol A: DTNB-Based Cystathionine Cleavage Assay (Colorimetric)
  • Purpose: Direct measurement of L-cysteine production via thiol derivatization.

  • Causality: DTNB (Ellman's reagent) reacts stoichiometrically with free thiols to form TNB, yielding a robust absorbance signal at 412 nm. This continuous assay is highly reproducible but susceptible to background thiol interference.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (100 mM HEPES, pH 7.4). Why pH 7.4? CSE activity is highly pH-dependent; HEPES provides superior buffering capacity at physiological intracellular pH compared to Tris buffers.

  • Reagent Setup: Prepare 10 µg/mL recombinant human CSE, 1.5 mM L-cystathionine, and 10 mM DTNB in Assay Buffer.

  • Inhibitor Titration: In a 96-well clear microplate, perform a serial dilution of 2,8-DANA (0.1 mM to 20 mM) in Assay Buffer. Include a vehicle control (0% inhibition) and a 10 mM PAG control (100% inhibition).

  • Enzyme Incubation: Add 10 µL of CSE to each well. Incubate for 10 minutes at 37°C. Why pre-incubate? This ensures thermal equilibration and allows the competitive inhibitor to reach binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add a master mix containing L-cystathionine (final conc. 0.15 mM) and DTNB (final conc. 1 mM) to initiate the reaction. Total well volume = 100 µL.

  • Kinetic Readout: Immediately read absorbance at 412 nm every 1 minute for 30 minutes at 37°C using a microplate reader.

  • Validation Check: The Z'-factor must be >0.5, calculated using the vehicle control and the PAG control. If background absorbance in the no-enzyme blank increases over time, check for spontaneous DTNB degradation (often caused by light exposure or slightly alkaline pH shifts).

Protocol B: AzMC Fluorogenic H₂S Production Assay
  • Purpose: Specific measurement of H₂S biogenesis, avoiding cross-reactivity with L-cysteine.

  • Causality: 7-azido-4-methylcoumarin (AzMC) undergoes an H₂S-specific reduction of its azide group to an amine, generating a highly fluorescent coumarin derivative. This validates that 2,8-DANA inhibits not just the canonical cleavage, but actual gasotransmitter production.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (100 mM HEPES, pH 7.4) supplemented with 0.01% Triton X-100 to prevent compound aggregation.

  • Probe Preparation: Reconstitute AzMC in DMSO. Dilute in Assay Buffer to a 500 µM working stock (protect strictly from light).

  • Reaction Assembly: In a 96-well black opaque microplate, combine 10 µg/mL CSE and varying concentrations of 2,8-DANA (0.1 mM to 20 mM).

  • Substrate & Probe Addition: Add 10 mM L-cysteine and 50 µM AzMC (final concentrations) to initiate the reaction.

  • Incubation & Readout: Seal the plate with an optically clear, gas-impermeable film. Why seal? H₂S is highly volatile; escaping gas will cause artificially low readings and high inter-well CV%. Incubate at 37°C for 60 minutes.

  • Fluorescence Measurement: Read at Excitation 365 nm / Emission 450 nm.

  • Validation Check: Calculate the IC₅₀ of 2,8-DANA. A significant right-shift in IC₅₀ between Lab A and Lab B typically indicates poor plate sealing (gas escape) or oxidized L-cysteine stocks.

Conclusion

While 2,8-DANA is not the most potent CSE inhibitor available, its unique kinetic profile makes it an indispensable tool for inter-laboratory assay validation. By utilizing 2,8-DANA as a reference standard in both DTNB and AzMC assays, drug development professionals can confidently calibrate their screening platforms, ensuring that subsequent hits (like CPC derivatives) are evaluated against a rigorously validated, trustworthy baseline.

References

  • Yadav, P. K., Vitvitsky, V., Carballal, S., Seravalli, J., & Banerjee, R. (2019). S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis. Journal of Biological Chemistry, 294(28), 11011–11022.[Link]

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Validation

comparing binding affinity of 2,8-diaminononanedioic acid to target receptors

Title: Comparative Binding Affinity and Functional Applications of 2,8-Diaminononanedioic Acid in Target Receptors and Enzymes Executive Summary In the landscape of structural pharmacology, 2,8-diaminononanedioic acid (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Binding Affinity and Functional Applications of 2,8-Diaminononanedioic Acid in Target Receptors and Enzymes

Executive Summary

In the landscape of structural pharmacology, 2,8-diaminononanedioic acid (a 9-carbon non-proteinogenic dicarboxylic acid) occupies a unique dual role. Unlike traditional small-molecule ligands that target a single receptor, this compound operates across two distinct binding paradigms. First, it acts as a direct competitive ligand for pyridoxal 5'-phosphate (PLP)-dependent enzymes such as Cystathionine γ-lyase (CSE)[1]. Second, it serves as an essential structural cross-linker—a 1,6-dicarba bridge—used to synthesize highly stable macrocyclic peptide ligands that target the Oxytocin Receptor (OTR) and Vasopressin Receptors[2].

This guide objectively compares the binding affinity and functional utility of 2,8-diaminononanedioic acid across these two paradigms, providing researchers with the mechanistic rationale and self-validating protocols necessary for advanced drug design.

G cluster_CSE Direct Target: Enzyme Inhibition cluster_OTR Indirect Target: Receptor Modulation DAND 2,8-Diaminononanedioic Acid (DAND) CSE Cystathionine γ-Lyase (CSE) DAND->CSE Substrate Analog Dicarba 1,6-Dicarba-Oxytocin (Macrocyclic Peptide) DAND->Dicarba Structural Linker H2S Decreased H2S Synthesis CSE->H2S Competitive Inhibition OTR Oxytocin Receptor (OTR) Dicarba->OTR Agonism/ Antagonism Stability Increased Metabolic Stability Dicarba->Stability Disulfide Replacement

Logical framework of 2,8-diaminononanedioic acid as a direct enzyme inhibitor and receptor linker.

Direct Binding Paradigm: Enzyme Inhibition of Cystathionine γ-Lyase (CSE)

Mechanistic Causality

Cystathionine γ-lyase (CSE) is a critical PLP-dependent enzyme responsible for the biogenesis of hydrogen sulfide (H2S), a potent gaseous signaling molecule implicated in inflammation and vasodilation[1]. 2,8-diaminononanedioic acid functions as a structural analog of the native substrate, cystathionine. However, binding affinity in the CSE active site is highly sensitive to the length of the carbon backbone. The addition of a single methylene group compared to optimal inhibitors creates a steric clash within the enzymatic pocket. Consequently, while it successfully competes for the active site, its binding affinity (IC50) is significantly weaker than shorter-chain analogs like S-3-carboxypropyl-L-cysteine (CPC)[1].

Comparative Affinity Data

The table below illustrates how altering the carbon backbone length of cystathionine analogs impacts their binding affinity to CSE.

CompoundStructural FeatureIC50 (μM)Fold Decrease in Affinity vs. CPC
S-3-Carboxypropyl-L-cysteine (CPC) Optimal chain length711x (Baseline)
2,7-Diaminooctanedioic acid Dethia analog of cystathionine92313-fold decrease
2,8-Diaminononanedioic acid Lengthened backbone (+1 CH2)191727-fold decrease
2,6-Diaminopimelic acid Shortened backbone (-1 CH2)347949-fold decrease

Data derived from competitive inhibition assays of human CSE activity[1].

G L_Cys L-Cysteine / L-Cystathionine CSE_Enz Cystathionine γ-Lyase (PLP-Dependent) L_Cys->CSE_Enz Substrate Binding H2S_Prod Hydrogen Sulfide (H2S) Production CSE_Enz->H2S_Prod Catalysis Inhibitor 2,8-Diaminononanedioic Acid (Competitive Inhibitor) Inhibitor->CSE_Enz Steric Clash in Active Site

CSE-mediated hydrogen sulfide synthesis pathway and its competitive inhibition.

Self-Validating Protocol: CSE H2S Synthesis Inhibition Assay
  • Enzyme Pre-incubation: Incubate recombinant human CSE (10 μg/mL) with varying concentrations of 2,8-diaminononanedioic acid in 100 mM HEPES buffer (pH 7.4).

    • Causality: Pre-incubation allows the competitive inhibitor to equilibrate within the PLP active site before substrate introduction, ensuring accurate IC50 determination.

  • Substrate Introduction: Initiate the reaction by adding 0.15 mM L-cystathionine.

    • Causality: L-cystathionine is the native substrate; keeping its concentration near its Km​ sensitizes the assay to competitive displacement.

  • Colorimetric Detection: Add 1 mM DTNB (5,5′-dithiobis(2-nitrobenzoic acid)).

    • Causality: DTNB reacts instantly with generated sulfhydryl groups (H2S) to produce TNB, which absorbs strongly at 412 nm, providing a real-time kinetic readout.

  • Self-Validating Controls: Run a vehicle control (100% CSE activity) and a positive inhibition control using 100 μM CPC.

    • Validation: This confirms the dynamic range of the assay and ensures that signal reduction is due to specific active-site antagonism, not protein precipitation or assay artifact.

Indirect Binding Paradigm: Receptor Modulation via the Oxytocin Receptor (OTR)

Mechanistic Causality

Native oxytocin and its clinical antagonist atosiban rely on a critical Cys1-Cys6 disulfide bond to maintain the cyclic conformation required for binding to the Class A GPCR Oxytocin Receptor (OTR)[2]. Unfortunately, this disulfide bond is a metabolic liability; it is rapidly cleaved by placental oxidoreductases and oxytocinases, resulting in an extremely short in vivo half-life[2].

To overcome this, researchers utilize 2,8-diaminononanedioic acid to replace the sulfur atoms with carbon, creating a 1,6-dicarba bridge via on-resin ring-closing metathesis (RCM)[2]. This isosteric replacement perfectly mimics the spatial geometry of the native disulfide bond, maintaining high-affinity binding to the OTR orthosteric site while rendering the peptide completely resistant to reductive degradation[2].

Comparative Stability & Affinity Data

The table below highlights how the integration of 2,8-diaminononanedioic acid enhances the pharmacological profile of OTR ligands.

LigandStructural BridgeTarget ReceptorHalf-Life in Placental Tissue
Native Oxytocin Cys1-Cys6 DisulfideOTR (Agonist)Baseline (Rapidly degraded)
1,6-Carba-Oxytocin 2,8-Diaminononanedioic acidOTR (Agonist)+8 to 11 minutes vs. Baseline
Atosiban Cys1-Cys6 DisulfideOTR (Antagonist)Baseline
1,6-Dicarba-Atosiban 2,8-Diaminononanedioic acidOTR (Antagonist)>2x increase vs. Baseline

Data derived from fresh rat placental tissue stability assays[2].

G Prep Prepare OTR-Expressing Membranes Incubate Incubate with [3H]-Oxytocin + Dicarba-Analog Prep->Incubate Filter Rapid Filtration & Wash (GF/C Filters) Incubate->Filter Scintillation Liquid Scintillation Counting Filter->Scintillation Analyze Calculate IC50 & Ki (Cheng-Prusoff) Scintillation->Analyze

Step-by-step workflow for evaluating OTR binding affinity via radioligand displacement.

Self-Validating Protocol: OTR Radioligand Binding & Tissue Stability Assay
  • Membrane Preparation: Isolate cell membranes from OTR-expressing HEK293 cells.

    • Causality: Utilizing isolated membranes rather than whole cells prevents confounding variables like receptor internalization or intracellular peptide degradation from skewing the affinity data.

  • Radioligand Displacement: Incubate membranes with 1 nM [3H]-oxytocin and titrating concentrations ( 10−11 to 10−5 M) of the 1,6-dicarba-oxytocin analog.

    • Causality: The radioactive tracer establishes a quantifiable baseline of orthosteric binding. Displacement by the dicarba-analog allows for the calculation of the Ki​ using the Cheng-Prusoff equation.

  • Placental Tissue Stability Assay: Incubate the dicarba-analog in fresh rat placental tissue homogenate at 37°C, sampling at regular intervals for HPLC analysis.

    • Causality: Placental tissue is exceptionally rich in oxytocinases (cystyl aminopeptidases). This provides a physiologically rigorous environment to prove that replacing the disulfide bond with a carbon bridge confers true proteolytic resistance.

  • Self-Validating Controls: Include a Non-Specific Binding (NSB) control using 1 μM unlabeled oxytocin in the radioligand assay.

    • Validation: This guarantees that the measured radioactivity is exclusively bound to the OTR, eliminating background noise caused by non-specific lipid partitioning.

Conclusion

When evaluating the binding affinity of 2,8-diaminononanedioic acid, context is paramount. As a standalone small molecule, it serves as a weak but structurally informative competitive inhibitor for PLP-dependent enzymes like CSE. However, its true value in modern drug development lies in its application as a structural constraint. By functioning as a 1,6-dicarba bridge, it locks macrocyclic peptides into their bioactive conformations, yielding OTR antagonists with high receptor affinity and unparalleled metabolic stability.

References

  • [2] Title: Synthesis of Oxytocin Analogues with Replacement of Sulfur by Carbon Gives Potent Antagonists with Increased Stability | Source: acs.org | URL: 2

  • [1] Title: S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis | Source: nih.gov | URL: 1

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Safety & Regulatory Compliance

Safety

Operational and Disposal Protocol for 2,8-Diaminononanedioic Acid

Executive Summary & Chemical Profile In drug development and biochemical research, the logistical management of synthetic non-proteinogenic amino acids requires a rigorous, causality-driven approach to laboratory safety....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In drug development and biochemical research, the logistical management of synthetic non-proteinogenic amino acids requires a rigorous, causality-driven approach to laboratory safety. 2,8-Diaminononanedioic acid (1 for the (2S,8S) enantiomer;2 for the DL mixture) is a 9-carbon aliphatic amino acid derivative[1][2]. It is frequently utilized as a peptidomimetic building block and acts as a potent substrate analog and inhibitor of 3[3].

Because of its targeted biological activity, improper disposal poses a severe ecotoxicological risk. Discharging active enzyme inhibitors into municipal wastewater can disrupt the microbial bioremediation processes essential to water treatment facilities. Therefore, 2,8-diaminononanedioic acid must be strictly managed as hazardous chemical waste, and 4[4].

Physicochemical Properties & Waste Characterization

To design a self-validating disposal system, we must first understand the physicochemical parameters that dictate the chemical's behavior in waste streams.

PropertyValueOperational & Disposal Implication
IUPAC Name 2,8-diaminononanedioic acidContains dual amine and carboxylic acid groups; acts as a zwitterion depending on pH[1].
Molecular Formula C9H18N2O4Non-halogenated organic compound[1][2].
Molecular Weight 218.25 g/mol High polarity; readily soluble in aqueous buffers and polar organic modifiers (e.g., HPLC effluents)[2].
Biological Activity CSE Enzyme InhibitorEcotoxicological potential; requires thermal destruction (incineration) via EHS[3].
Storage & Stability Sealed in dry, 2-8°CWaste should be kept in tightly sealed containers to prevent degradation or cross-contamination[2].

Causality-Driven Disposal Methodologies

As scientists, we do not simply follow rules; we must understand the chemical logic behind them to ensure total safety.

  • The Prohibition of Drain Disposal: Although it shares a structural backbone with natural amino acids, 2,8-diaminononanedioic acid is a synthetic homologue that actively inhibits endogenous enzymes[3]. Standard wastewater treatment relies on microbial ecosystems. Introducing synthetic enzyme inhibitors disrupts these ecosystems. Therefore, 5 is the only scientifically sound method of disposal[5].

  • The Logic of Segregation: In HPLC workflows, this compound is often eluted using a mix of aqueous buffers and organic modifiers (e.g., acetonitrile or methanol). Mixing high-water-content waste with halogenated or highly flammable organic waste exponentially increases disposal costs and risks exothermic reactions[5]. Segregating aqueous from organic waste streams ensures chemical compatibility and regulatory compliance.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Management (Powders and Consumables)
  • Source Segregation: Collect any6 in its original, tightly sealed vial[6].

  • Contaminated Consumables: Place all contaminated pipette tips, weigh boats, and spatulas into a designated solid hazardous waste bin lined with a chemically compatible poly-bag[5][6].

  • Definitive Labeling: Affix a hazardous waste label immediately upon the first drop of waste. Explicitly list "2,8-Diaminononanedioic acid" and its approximate concentration. Never use chemical formulas or abbreviations, as these violate EPA manifesting standards[4][7].

Protocol B: Liquid Waste Management (HPLC Effluents and Reaction Media)
  • Primary Containment: Route HPLC waste lines into a 5-gallon High-Density Polyethylene (HDPE) carboy. Equip the carboy with a vapor-minimizing quick-connect cap to prevent the aerosolization of organic modifiers[5].

  • Secondary Containment: Place the primary carboy in a 8 capable of holding at least 110% of the primary container's volume. This is a critical fail-safe against undetected leaks[5][8].

  • Active Sealing: The chemical waste containers must be 7, except when actively adding waste[4][7].

Protocol C: Spill Response & Decontamination
  • Containment: For dry powder spills, do not use dry sweeping, which aerosolizes the active pharmaceutical ingredient. Instead, cover the spill with damp absorbent pads[4][6].

  • Collection: Scoop the absorbed material into a rigid, puncture-resistant solid waste container[6][8].

  • Surface Decontamination: Wash the affected area with a suitable mild solvent (e.g., 70% isopropanol) to dissolve residual zwitterionic powder. Collect all rinsate and wipes as hazardous waste[5][6].

Systems Visualization: Waste Routing Workflow

G Start 2,8-Diaminononanedioic Acid Waste Generation Solid Solid Waste Stream (Powder, Labware) Start->Solid Liquid Liquid Waste Stream (HPLC, Reaction Media) Start->Liquid Solid_Contam Contaminated Consumables (Tips, Weigh Boats) Solid->Solid_Contam Solid_Pure Expired/Unused Reagent Solid->Solid_Pure Liq_Aq Aqueous Solutions (Buffers) Liquid->Liq_Aq Liq_Org Organic Mixtures (Solvents) Liquid->Liq_Org Container_Solid Solid Hazardous Waste Container Solid_Contam->Container_Solid Solid_Pure->Container_Solid Container_Liq Liquid Hazardous Waste Container Liq_Aq->Container_Liq Liq_Org->Container_Liq SAA Satellite Accumulation Area (SAA) Secondary Containment Container_Solid->SAA Container_Liq->SAA EHS EHS Verification & Pickup (Max 6-9 Months) SAA->EHS Disposal Thermal Destruction / Approved Facility EHS->Disposal

Figure 1: End-to-end waste routing and EHS compliance workflow for 2,8-Diaminononanedioic acid.

Satellite Accumulation Area (SAA) Compliance

To maintain a self-validating safety system, the laboratory's Satellite Accumulation Area (SAA) must adhere strictly to environmental regulations:

  • Accumulation Limits: Hazardous waste may be accumulated in laboratories for up to 6 to 9 months (depending on local state/institutional regulations) or until the container is full, whichever comes first[4].

  • Inspection: 9 for leaks, container bulging, or degraded labels[9].

  • Manifesting: Once a container is full, immediately submit a chemical waste pickup request via your institution's EHS portal. Ensure the manifest perfectly matches the container's label[4][8].

Sources

Handling

Personal protective equipment for handling 2,8-Diaminononanedioic acid

As a Senior Application Scientist specializing in peptide chemistry and drug development, I frequently oversee the synthesis of conformationally constrained peptide models. 2,8-Diaminononanedioic acid (also known as 2,8-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptide chemistry and drug development, I frequently oversee the synthesis of conformationally constrained peptide models. 2,8-Diaminononanedioic acid (also known as 2,8-diaminoazelaic acid or DAZ) is a specialized non-proteinogenic amino acid used to synthesize conformationally constrained amyloid-β (Aβ) dimers[1]. By acting as a covalent linker in the intermolecular parallel β-sheet region, DAZ stabilizes transient oligomeric states, enabling targeted research into Alzheimer's disease pathology[2].

While DAZ itself is not acutely toxic, it is exclusively handled in conjunction with aggressive organic solvents (e.g., DMF, DCM) and reactive coupling reagents (e.g., HATU, DIPEA) during Solid-Phase Peptide Synthesis (SPPS). Therefore, your safety and operational plans must account for the entire chemical ecosystem in which DAZ is deployed.

Physicochemical & Hazard Profile

Before handling DAZ, it is critical to understand its physical properties, as these directly dictate the required safety measures and storage conditions[3].

Table 1: Quantitative Data and Operational Implications for DAZ

PropertyValueOperational Implication
CAS Number 98951-66-7Unique identifier for procurement, SDS tracking, and waste labeling.
Molecular Weight 218.25 g/mol Required for precise stoichiometric calculations in SPPS.
Physical State Solid powderHigh aerosolization risk during weighing; necessitates draft-controlled environments.
Storage Temperature 2-8°CPrevents thermal degradation; strictly requires thermal equilibration before use to prevent condensation.

Causality-Driven PPE Matrix

Do not just wear PPE because a manual tells you to; understand the specific chemical threats you are mitigating. When handling DAZ, the primary risks are powder aerosolization and carrier-solvent exposure.

  • Double-Layered Nitrile Gloves: DAZ is a dry powder with minimal dermal toxicity, but it must be dissolved in N,N-Dimethylformamide (DMF) for peptide coupling. DMF is a potent carrier solvent that easily penetrates the skin, carrying dissolved solutes directly into the bloodstream. Latex degrades rapidly in DMF; nitrile provides a superior, albeit temporary, barrier. Self-Validating Check: If a splash occurs, the outer glove must be discarded and replaced within 3 minutes to prevent solvent breakthrough.

  • Safety Goggles (ANSI Z87.1): Protects against mechanical irritation from airborne particulates during the weighing of the lyophilized powder, and chemical burns from solvent splashes during the dissolution phase.

  • Flame-Resistant Lab Coat & Fume Hood: All handling must be conducted in a chemical fume hood. The airflow prevents the inhalation of the fine DAZ powder, which can cause severe respiratory tract irritation if aerosolized.

Operational Protocol: Anhydrous Preparation of DAZ

Self-Validating System: The success of this protocol is validated by the absence of clumping in the powder and the achievement of >95% coupling efficiency in the subsequent SPPS step.

Step 1: Thermal Equilibration (Critical Step) Transfer the sealed vial of DAZ from 2-8°C storage to a vacuum desiccator at room temperature. Causality: You must wait exactly 30 minutes before opening. Opening a cold vial causes immediate atmospheric condensation. Because DAZ contains two carboxylic acid groups, introduced water molecules will competitively react with your coupling reagents later, destroying the reaction yield and truncating your peptide sequence.

Step 2: Draft-Free Weighing Transfer the equilibrated vial to a fume hood with the sash lowered to the operational mark. Don all required PPE. Causality: DAZ is a fine powder. Uncontrolled cross-drafts will aerosolize the reagent, leading to mass loss (ruining your stoichiometry) and potential inhalation exposure.

Step 3: Solvent Dissolution Weigh the required mass into a clean, dry glass vial. Immediately add anhydrous DMF to achieve the desired molarity. Causality: DMF is required to dissolve the highly polar DAZ molecule. This is the exact moment dermal risk peaks due to the carrier-solvent effect, necessitating strict adherence to the double-gloving rule.

Step 4: Activation and Transfer Add your coupling reagent (e.g., HATU) and a base (e.g., DIPEA). Swirl gently until the solution is visually clear, indicating the formation of the active ester, and immediately transfer it to the SPPS reaction vessel.

Process Visualization

G S1 2-8°C Storage (Sealed Vial) S2 Desiccator Equilibration (30 mins, RT) S1->S2 Prevent Condensation S3 Weighing in Fume Hood (Nitrile, Goggles) S2->S3 Maintain Anhydrous State S4 Dissolution in DMF (Carrier Solvent Risk) S3->S4 Minimize Aerosols S5 SPPS Coupling (HATU/DIPEA) S4->S5 High Dermal Risk S6 Organic Waste Disposal (Incineration) S5->S6 Protocol Complete

Workflow for safely handling 2,8-Diaminononanedioic acid in peptide synthesis protocols.

Spill Management and Disposal Plan

A disposal protocol is only effective if it accounts for the most hazardous component of the mixture. Because DAZ is handled with DMF and coupling reagents, your spill response must target the solvent's hazard profile.

Protocol: Managing a DAZ/DMF Solution Spill

  • Isolate and Protect: Immediately halt work. Ensure your double-layered nitrile gloves and splash goggles are intact.

  • Containment: Surround the spill with universal chemical absorbent pads. Causality: Do not use water, as it reacts violently with active coupling esters present in the mixture.

  • Absorption: Overlay the spill with the absorbent. Wait 5 minutes to ensure complete capillary uptake of the DMF.

  • Collection: Using non-sparking forceps or a disposable scoop, transfer the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wipe the fume hood surface with a 10% bleach solution, followed by a 70% ethanol rinse. Causality: The bleach hydrolyzes and neutralizes any residual active esters, while the ethanol clears the aqueous residue.

  • Disposal Routing: Label the container as "Hazardous Organic Waste: Contains N,N-Dimethylformamide and Amino Acid Derivatives." Route to your Environmental Health and Safety (EHS) department for high-temperature incineration. Never dispose of DAZ solutions down the aqueous drain.

References

  • Title: Detection of Amyloid β Oligomers with RNA Aptamers in AppNL-G-F/NL-G-F Mice: A Model of Arctic Alzheimer's Disease Source: ACS Omega URL: [Link]

  • Title: Conformation-specific antibodies to target amyloid β oligomers and their application to immunotherapy for Alzheimer's disease Source: Bioscience Biotechnology and Biochemistry / ResearchGate URL: [Link]

Sources

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